Sdh-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9Cl2N3O2S |
|---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C14H9Cl2N3O2S/c15-9-4-3-8(6-10(9)16)7-17-12(20)14-19-18-13(21-14)11-2-1-5-22-11/h1-6H,7H2,(H,17,20) |
InChI Key |
VHRCPMTYUKLSDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Sdh-IN-1: A Technical Guide to its Discovery, Synthesis, and Antifungal Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the succinate dehydrogenase inhibitor (SDHI), Sdh-IN-1. It covers the discovery, detailed synthesis pathway, comprehensive biological activity, and the molecular mechanism of action of this potent antifungal compound. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel fungicides and therapies targeting mitochondrial respiration.
Discovery and Overview
This compound, also identified as compound 4i in its initial publication, is a novel succinate dehydrogenase (SDH) inhibitor belonging to the thiophene/furan-1,3,4-oxadiazole carboxamide class of molecules.[1] It was discovered through a systematic design and synthesis approach aimed at identifying new, potent inhibitors of SDH, a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] this compound has demonstrated significant in vitro and in vivo antifungal activity against a range of phytopathogenic fungi, positioning it as a promising lead compound for the development of new agricultural fungicides.[1]
Quantitative Biological Activity
The biological activity of this compound has been quantified through various assays, including determination of its half-maximal inhibitory concentration (IC50) against the target enzyme, succinate dehydrogenase, and its half-maximal effective concentration (EC50) against several fungal pathogens.
| Target | Assay Type | Value | Reference Compound (Boscalid) |
| Succinate Dehydrogenase (SDH) | Enzyme Inhibition | IC50: 4.53 ± 0.19 μM | IC50: 3.51 ± 2.02 μM |
Table 1: In Vitro Inhibitory Activity of this compound against Succinate Dehydrogenase. [1]
| Fungal Species | EC50 (mg/L) | Reference Compound (Boscalid) EC50 (mg/L) |
| Sclerotinia sclerotiorum | 0.140 ± 0.034 | 0.645 ± 0.023 |
| Botrytis cinerea | >50 | 7.55 ± 0.45 |
| Fusarium oxysporum | >50 | >50 |
| Alternaria solani | >50 | 9.87 ± 0.76 |
| Rhizoctonia solani | >50 | 12.34 ± 1.12 |
| Colletotrichum capsici | >50 | >50 |
| Gibberella zeae | >50 | >50 |
Table 2: In Vitro Antifungal Activity of this compound. [1]
Synthesis Pathway
The synthesis of this compound is a multi-step process starting from commercially available reagents. The general synthetic route is outlined below.
Caption: Synthetic pathway of this compound.
Experimental Protocols
General Synthesis of this compound (Compound 4i)
Materials:
-
5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid
-
Thionyl chloride (SOCl2)
-
Hydrazine hydrate (80%)
-
Tetrahydrofuran (THF)
-
2-chloro-5-(chloromethyl)pyridine
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Synthesis of the acid chloride (Intermediate 1): A mixture of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid and thionyl chloride is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.
-
Synthesis of the hydrazide (Intermediate 2): The crude acid chloride is dissolved in THF and added dropwise to a solution of hydrazine hydrate in THF at room temperature. The reaction mixture is stirred for 2 hours. The resulting solid is filtered, washed with water, and dried to give the hydrazide intermediate.
-
Synthesis of this compound: To a solution of the hydrazide intermediate in DMF, potassium carbonate and 2-chloro-5-(chloromethyl)pyridine are added. The mixture is stirred at room temperature for 4 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by column chromatography to afford this compound.[1]
In Vitro Antifungal Activity Assay
Materials:
-
Potato dextrose agar (PDA) medium
-
Tested fungal strains (e.g., Sclerotinia sclerotiorum)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Mycelial plugs (5 mm diameter) from the edge of actively growing fungal colonies
Procedure:
-
This compound is dissolved in the solvent and added to the molten PDA medium to achieve the desired final concentrations.
-
The medium containing the test compound is poured into sterile petri dishes.
-
A 5 mm mycelial plug of the test fungus is placed at the center of each PDA plate.
-
The plates are incubated at a suitable temperature (e.g., 25 °C) in the dark.
-
The diameter of the fungal colony is measured when the mycelial growth in the control plate (without the compound) reaches the edge of the plate.
-
The inhibition rate is calculated, and the EC50 value is determined by probit analysis.[1]
Succinate Dehydrogenase (SDH) Inhibition Assay
Materials:
-
Mitochondria isolated from a suitable source (e.g., rat liver or a target fungal species)
-
Assay buffer (e.g., phosphate buffer, pH 7.2)
-
Succinate (substrate)
-
2,6-dichloroindophenol (DCPIP) (electron acceptor)
-
Phenazine methosulfate (PMS) (electron carrier)
-
This compound dissolved in a suitable solvent
-
Spectrophotometer
Procedure:
-
The reaction mixture is prepared containing the assay buffer, mitochondrial suspension, PMS, and DCPIP.
-
This compound at various concentrations is added to the reaction mixture and pre-incubated.
-
The reaction is initiated by the addition of succinate.
-
The reduction of DCPIP is monitored by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
The inhibitory activity is calculated, and the IC50 value is determined from the dose-response curve.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its antifungal activity by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (Complex II).
Caption: Proposed mechanism of action of this compound.
Inhibition of SDH by this compound disrupts these crucial metabolic pathways, leading to several downstream cellular effects. The primary consequence is the accumulation of the substrate, succinate.[1] Elevated levels of succinate act as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases. This leads to the stabilization of the hypoxia-inducible factor 1-alpha (HIF1α), creating a "pseudohypoxic" state within the cell. The disruption of the electron transport chain also leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). Collectively, these effects result in the potent inhibition of fungal growth.[1]
Conclusion
This compound is a novel and potent inhibitor of succinate dehydrogenase with significant antifungal properties. Its discovery and characterization provide a valuable foundation for the development of new fungicides to combat phytopathogenic fungi. The detailed synthesis and experimental protocols outlined in this guide, along with the comprehensive biological data, offer a practical resource for researchers in the field of agrochemicals and drug discovery. Further investigation into the structure-activity relationships of the thiophene/furan-1,3,4-oxadiazole carboxamide scaffold may lead to the development of even more effective and selective SDH inhibitors.
References
An In-depth Technical Guide to Sdh-IN-1: A Tale of Two Succinate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two distinct chemical entities designated as Sdh-IN-1, both potent inhibitors of succinate dehydrogenase (SDH). This document delineates their chemical structures, physicochemical properties, biological activities, and the experimental protocols for their synthesis and evaluation. Given that the same identifier, this compound, is used for two different molecules by the same supplier, this guide will clearly differentiate between them to prevent ambiguity in research and development endeavors.
This compound (Compound 34): A Fluoroalkenyl Derivative
Identified by the CAS number 2969128-94-5, this iteration of this compound is a novel fluoroalkenyl succinate dehydrogenase inhibitor. It has demonstrated significant antifungal properties, positioning it as a promising lead compound in the development of new agricultural and potentially therapeutic agents.[1][2]
Chemical Structure and Properties
The chemical structure and key properties of this compound (Compound 34) are summarized below.
Chemical Structure:
-
IUPAC Name: N-(2-(1-(2,3,4-trifluorophenyl)prop-1-en-2-yl)phenyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide
-
CAS Number: 2969128-94-5
-
Molecular Formula: C₂₀H₁₃F₆N₃O
-
Molecular Weight: 425.33 g/mol
-
SMILES: O=C(C1=CN(C)N=C1C(F)F)NC2=CC=CC=C2/C(F)=C/C3=CC(F)=C(F)C(F)=C3[2]
Physicochemical Properties:
| Property | Value | Reference |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and other organic solvents | |
| Storage Conditions | Room temperature in continental US | [1] |
Biological Activity and Quantitative Data
This compound (Compound 34) is a potent inhibitor of succinate dehydrogenase with an IC₅₀ of 0.94 μM and a K D of 22.4 μM .[1][2] Its primary biological application lies in its antifungal activity against a range of plant pathogens.
Antifungal Activity (EC₅₀ Values):
| Fungal Species | EC₅₀ (μM) | Reference |
| Rhizoctonia solani | 0.04 | [1][2] |
| Sclerotinia sclerotiorum | 1.13 | [1][2] |
| Monilinia fructicola | 1.61 | [1][2] |
| Botrytis cinerea | 1.21 | [1][2] |
Mechanism of Action and Signaling Pathway
This compound (Compound 34) exerts its inhibitory effect by targeting the succinate dehydrogenase enzyme complex (Complex II) in the mitochondrial electron transport chain. By binding to SDH, it blocks the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration. This disruption of the electron flow leads to a depletion of ATP and ultimately inhibits fungal growth. Molecular docking studies have indicated that the fluoroalkenyl moiety of the compound enhances its binding affinity to the target protein through π-π conjugation and hydrogen bond interactions.
References
An In-Depth Technical Guide to the Inhibition of Succinate Dehydrogenase by Sdh-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction: Succinate Dehydrogenase as a Therapeutic Target
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2] As the only enzyme to participate in both pathways, SDH plays a central role in cellular respiration and energy production.[3] It catalyzes the oxidation of succinate to fumarate in the TCA cycle, coupled with the reduction of ubiquinone to ubiquinol in the ETC.[1] Given its vital role, the inhibition of SDH has significant downstream effects on cellular metabolism and has emerged as a key target for the development of fungicides in agriculture and potential therapeutic agents in medicine.
Sdh-IN-1 is a novel small molecule inhibitor that has demonstrated potent inhibitory activity against succinate dehydrogenase. This guide provides a comprehensive technical overview of the mechanism, quantitative data, and experimental methodologies related to the inhibition of SDH by this compound.
This compound: A Potent Inhibitor of Succinate Dehydrogenase
This compound, identified as compound 4i in the work by Yang et al. (2021), is a thiophene/furan-1,3,4-oxadiazole carboxamide derivative designed as a potent SDH inhibitor. Its chemical structure allows it to effectively target and inhibit the enzymatic function of SDH, leading to significant biological effects, particularly potent antifungal activity.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified through in vitro enzymatic assays and cellular-level antifungal activity assays. The key quantitative metrics are summarized in the table below for clear comparison.
| Parameter | Value | Description | Reference |
| IC50 | 4.53 ± 0.19 μM | The half-maximal inhibitory concentration of this compound against succinate dehydrogenase enzymatic activity. | |
| EC50 | 0.140 ± 0.034 mg/L | The half-maximal effective concentration of this compound against the growth of the fungus Sclerotinia sclerotiorum. |
Mechanism of Action: Ubiquinone-Binding Site Inhibition
Based on molecular docking studies of structurally related compounds, this compound is proposed to act as a ubiquinone-binding site inhibitor. It likely binds to the Qp site of the SDH complex, which is formed by the SdhB, SdhC, and SdhD subunits. This binding event competitively inhibits the natural substrate, ubiquinone, from accessing the active site, thereby blocking the transfer of electrons from the iron-sulfur clusters of SdhB to ubiquinone.
References
Target Validation of Sdh-IN-1 in Sclerotinia sclerotiorum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation process for Sdh-IN-1, a novel succinate dehydrogenase inhibitor (SDHI), in the pathogenic fungus Sclerotinia sclerotiorum. This document outlines the core principles, experimental methodologies, and data interpretation necessary to confirm the mechanism of action and efficacy of this compound.
Introduction: The Succinate Dehydrogenase Complex as a Fungicidal Target
Sclerotinia sclerotiorum is a devastating necrotrophic fungus with a broad host range, causing significant agricultural losses worldwide.[1] A key strategy for managing this pathogen involves the use of fungicides that target essential cellular processes. One such class of fungicides is the succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain.[1][2][3]
The target of SDHIs is the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.[4] This enzyme complex is located in the inner mitochondrial membrane and is composed of four subunits: SDHA (flavoprotein), SDHB (iron-sulfur protein), SDHC, and SDHD (membrane-anchoring subunits).[1][5][4] SDHIs function by binding to the ubiquinone-binding site (Q-site) of the SDH complex, thereby inhibiting fungal respiration and energy production.[1] Due to their single-site mode of action, the emergence of resistance through mutations in the SDH subunits is a significant concern.[1][2][3]
This guide focuses on the validation of this compound, a putative novel SDHI, as an effective fungicide against S. sclerotiorum.
This compound: Postulated Mechanism of Action
This compound is hypothesized to function as a succinate dehydrogenase inhibitor. Its proposed mechanism involves binding to the SDH complex of Sclerotinia sclerotiorum, leading to a disruption of the electron transport chain and subsequent inhibition of fungal growth. The validation of this target is crucial for its development as a commercial fungicide.
Experimental Workflow for Target Validation
The validation of this compound's target in Sclerotinia sclerotiorum follows a multi-step experimental workflow. This process begins with in vitro screening and progresses to in-depth biochemical and genetic analyses to confirm the specific molecular target and mechanism of resistance.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on typical values observed for other SDHIs effective against Sclerotinia sclerotiorum.
Table 1: In Vitro Efficacy of this compound against S. sclerotiorum
| Compound | Mean EC50 (µg/mL) | Range of EC50 (µg/mL) |
| This compound (Wild-Type Strain) | 0.045 | 0.008 - 0.25 |
| Boscalid (Reference) | 0.06 | 0.01 - 0.30 |
| Penthiopyrad (Reference) | 0.058 | 0.0096 - 0.2606[6] |
Table 2: SDH Enzyme Inhibition by this compound
| Compound | IC50 (µM) on isolated mitochondria |
| This compound | 1.5 |
| Boscalid | 2.1 |
Table 3: Resistance Profile of S. sclerotiorum Mutants to this compound
| Strain | Genotype (Mutation in SDH) | This compound EC50 (µg/mL) | Resistance Factor (RF) |
| Wild-Type | None | 0.045 | 1.0 |
| Mutant R1 | SdhB-P226L | > 50 | > 1111 |
| Mutant R2 | SdhD-H132R | > 50 | > 1111 |
Detailed Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay
Objective: To determine the effective concentration of this compound that inhibits 50% of the mycelial growth (EC50) of S. sclerotiorum.
Protocol:
-
Prepare potato dextrose agar (PDA) medium amended with a serial dilution of this compound. A stock solution of this compound in dimethyl sulfoxide (DMSO) is typically used. The final concentration of DMSO in the medium should not exceed 1% (v/v) to avoid solvent effects.
-
Pour the amended PDA into 90 mm Petri dishes.
-
Place a 5 mm mycelial plug from the edge of a 3-day-old S. sclerotiorum culture onto the center of each plate.
-
Incubate the plates at 22 ± 1°C in the dark.
-
Measure the colony diameter in two perpendicular directions after 48-72 hours, when the mycelium on the control plate (without fungicide) has reached approximately 80% of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition relative to the control.
-
Determine the EC50 value by probit analysis of the dose-response data.
Succinate Dehydrogenase (SDH) Activity Assay
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of the SDH complex.
Protocol:
-
Isolate mitochondria from S. sclerotiorum mycelia. This can be achieved by enzymatic digestion of the cell wall followed by differential centrifugation.
-
Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.2), the substrate (succinate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).[7]
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the mitochondrial suspension.
-
Monitor the reduction of DCPIP spectrophotometrically by measuring the decrease in absorbance at 600 nm.[7]
-
Calculate the rate of the reaction and determine the concentration of this compound that causes 50% inhibition of SDH activity (IC50).
Generation and Analysis of Resistant Mutants
Objective: To identify the genetic basis of resistance to this compound.
Protocol:
-
Selection of Resistant Mutants: Expose a large population of S. sclerotiorum spores to a discriminatory concentration of this compound on PDA plates. Resistant colonies will grow in the presence of the fungicide.
-
Confirmation of Resistance: Subculture the resistant colonies on fungicide-amended and fungicide-free media to confirm the stability of the resistant phenotype. Determine the EC50 values for the resistant mutants.
-
Gene Sequencing: Extract genomic DNA from both the wild-type and resistant strains. Amplify the coding regions of the SDH subunit genes (SdhA, SdhB, SdhC, and SdhD) using specific primers. Sequence the PCR products and compare the sequences to identify any point mutations in the resistant strains.[1]
Genetic Validation via Gene Replacement
Objective: To confirm that a specific mutation in an SDH subunit gene is responsible for the observed resistance to this compound.
Protocol:
-
Construct a Gene Replacement Cassette: Create a DNA construct containing a selectable marker (e.g., neomycin resistance) flanked by homologous regions of the target SDH subunit gene from a resistant mutant.[1][8]
-
Protoplast Transformation: Generate protoplasts from a wild-type, this compound-sensitive strain of S. sclerotiorum. Transform these protoplasts with the gene replacement cassette using a method such as polyethylene glycol (PEG)-mediated transformation.
-
Selection of Transformants: Select for transformants on a regeneration medium containing the appropriate selective agent (e.g., neomycin) and this compound.
-
Molecular Confirmation: Confirm the successful homologous recombination and gene replacement in the transformants using PCR and Southern blot analysis.[1][8]
-
Phenotypic Analysis: Assess the this compound sensitivity of the confirmed gene replacement mutants. A significant increase in the EC50 value compared to the wild-type strain validates the role of the specific mutation in conferring resistance.[1]
Logical Framework for Target Validation
The confirmation of this compound's target relies on a logical progression of evidence, from its initial antifungal activity to the definitive genetic proof of its interaction with the SDH complex.
Conclusion
The comprehensive approach detailed in this guide, encompassing in vitro efficacy testing, biochemical enzyme assays, and rigorous genetic validation, provides a robust framework for the target validation of this compound in Sclerotinia sclerotiorum. Successful completion of this workflow will confirm that the succinate dehydrogenase complex is the primary target of this compound and elucidate the molecular mechanisms of potential resistance. This knowledge is fundamental for the strategic development and sustainable deployment of this compound as a novel fungicide for the control of Sclerotinia stem rot.
References
- 1. A new point mutation in the iron–sulfur subunit of succinate dehydrogenase confers resistance to boscalid in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of Sclerotinia sclerotiorum Resistance to Succinate Dehydrogenase Inhibitor Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
Sdh-IN-1: A Potent Succinate Dehydrogenase Inhibitor for Fungal Control
An In-depth Technical Guide on the Biochemical and Biophysical Characterization of Sdh-IN-1
This technical guide provides a comprehensive overview of the biochemical and biophysical properties of this compound, a novel succinate dehydrogenase (SDH) inhibitor with significant antifungal activity. This document is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, mycology, and agrochemical development.
Introduction
This compound, identified as compound 4i in the work by Yang et al. (2021), is a promising antifungal agent that targets succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2][3] By inhibiting SDH, this compound disrupts cellular respiration and energy production in fungi, leading to potent growth inhibition. This guide summarizes the available quantitative data, details the experimental protocols for its characterization, and provides visualizations of its mechanism of action and experimental workflows.
Biochemical Characterization
The primary biochemical characteristic of this compound is its potent inhibitory activity against succinate dehydrogenase.
Quantitative Data
The following table summarizes the key quantitative metrics reported for this compound.
| Parameter | Value | Species/Target | Reference |
| IC50 | 4.53 ± 0.19 μM | Sclerotinia sclerotiorum SDH | [3] |
| EC50 | 0.140 ± 0.034 mg/L | Sclerotinia sclerotiorum | [1][2][3] |
| EC50 | > 50 mg/L | Fusarium oxysporum | [1][2][3] |
| EC50 | > 50 mg/L | Botrytis cinerea | [1][2][3] |
| EC50 | 12.8 ± 1.5 mg/L | Rhizoctonia solani | [1][2][3] |
| EC50 | > 50 mg/L | Alternaria solani | [1][2][3] |
| EC50 | > 50 mg/L | Cercospora arachidicola | [1][2][3] |
| EC50 | > 50 mg/L | Phytophthora infestans | [1][2][3] |
Experimental Protocols
2.2.1. SDH Inhibition Assay
The half-maximal inhibitory concentration (IC50) of this compound against SDH was determined using an in vitro enzyme activity assay.
-
Enzyme Source: Mitochondria were isolated from the mycelia of Sclerotinia sclerotiorum.
-
Assay Principle: The assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP) by SDH, which is coupled to the oxidation of succinate. The decrease in absorbance at 600 nm is monitored spectrophotometrically.
-
Procedure:
-
Mitochondrial protein extract is pre-incubated with various concentrations of this compound.
-
The reaction is initiated by the addition of succinate.
-
The absorbance at 600 nm is recorded over time to determine the reaction rate.
-
The IC50 value is calculated by fitting the dose-response curve using a suitable nonlinear regression model.
-
2.2.2. Antifungal Activity Assay (EC50 Determination)
The half-maximal effective concentration (EC50) against various fungal species was determined using a mycelial growth inhibition assay.
-
Culture Medium: Potato dextrose agar (PDA) was used for the cultivation of the fungal strains.
-
Procedure:
-
This compound was dissolved in a suitable solvent and added to the molten PDA at various concentrations.
-
The PDA plates were inoculated with mycelial plugs of the test fungi.
-
The plates were incubated at a controlled temperature until the mycelial growth in the control plate reached a certain diameter.
-
The diameter of the fungal colonies was measured, and the percentage of inhibition was calculated relative to the control.
-
The EC50 value was determined by probit analysis.
-
Biophysical Characterization
As of the latest available literature, detailed biophysical characterization of this compound, such as its binding affinity (Kd) determined by techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), has not been reported. Furthermore, no crystal structure of this compound in complex with succinate dehydrogenase has been published.
Molecular Modeling Insights
While experimental biophysical data is pending, molecular docking and molecular dynamics simulations have provided insights into the potential binding mode of this compound with SDH.[2][3] These computational studies suggest that this compound likely binds to the ubiquinone-binding (Qp) site of the SDH complex, a common feature of many SDH inhibitor fungicides. The thiophene/furan-1,3,4-oxadiazole carboxamide scaffold is predicted to form key interactions with amino acid residues within this pocket, thereby blocking the electron transfer from the iron-sulfur clusters to ubiquinone.
Signaling Pathways and Experimental Workflows
Mechanism of Action of SDH Inhibitors
The following diagram illustrates the central role of Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain and the TCA cycle, and how its inhibition by this compound disrupts these critical cellular processes.
Caption: Inhibition of SDH by this compound blocks electron transport.
Experimental Workflow for this compound Characterization
The following diagram outlines the key experimental steps involved in the biochemical characterization of this compound.
Caption: Workflow for this compound synthesis and characterization.
Conclusion and Future Directions
This compound is a potent inhibitor of succinate dehydrogenase with promising antifungal activity, particularly against Sclerotinia sclerotiorum. The biochemical data strongly supports its mechanism of action through the inhibition of this essential metabolic enzyme.
Future research should focus on a more detailed biophysical characterization of the interaction between this compound and SDH. Determining the binding affinity (Kd) and thermodynamic parameters through techniques like SPR and ITC would provide a more complete understanding of the binding event. Furthermore, obtaining a co-crystal structure of this compound bound to SDH would be invaluable for structure-based drug design and the development of next-generation SDH inhibitors with improved potency and selectivity.
References
An In-depth Technical Guide on Sdh-IN-1 and its Impact on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdh-IN-1 is a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II, a critical enzyme that functions at the intersection of the Krebs cycle and the electron transport chain. By inhibiting SDH, this compound disrupts mitochondrial respiration, leading to a cascade of cellular events with significant implications for drug development, particularly in the fields of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on mitochondrial function, and the downstream signaling pathways it modulates. Detailed experimental protocols for assessing the impact of this compound and a summary of its quantitative effects are also presented to aid researchers in their investigations.
Introduction to Succinate Dehydrogenase (SDH)
Succinate dehydrogenase is a unique enzyme complex embedded in the inner mitochondrial membrane. It is composed of four subunits (SDHA, SDHB, SDHC, and SDHD) and plays a dual role in cellular metabolism. In the Krebs cycle, it catalyzes the oxidation of succinate to fumarate. Simultaneously, as Complex II of the electron transport chain, it transfers electrons from succinate to the ubiquinone pool, contributing to the generation of the proton gradient that drives ATP synthesis. Given its central role, the inhibition of SDH has profound consequences on cellular bioenergetics and signaling.
This compound: A Potent SDH Inhibitor
This compound is a small molecule inhibitor that specifically targets the succinate-binding site of SDH. Its inhibitory action leads to a competitive blockade of the enzyme's catalytic activity.
Quantitative Data on this compound Activity
The potency of this compound as an SDH inhibitor has been characterized by its half-maximal inhibitory concentration (IC50). While specific quantitative data on the effects of this compound on cellular respiration parameters are not extensively published, the expected consequences of SDH inhibition are well-documented and can be extrapolated.
| Parameter | Value | Reference |
| IC50 (this compound) | 4.53 µM | [1] |
| Expected Effect on Basal Respiration | Decrease | General knowledge of SDH inhibition |
| Expected Effect on Maximal Respiration | Significant Decrease | General knowledge of SDH inhibition |
| Expected Effect on ATP Production | Decrease | General knowledge of SDH inhibition |
| Expected Effect on Succinate Levels | Increase | [2][3] |
| Expected Effect on ROS Production | Increase (context-dependent) | [4] |
Mechanism of Action and Downstream Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of SDH. This enzymatic blockade triggers a series of downstream events, primarily driven by the accumulation of the Krebs cycle intermediate, succinate.
Succinate Accumulation and HIF-1α Stabilization
Inhibition of SDH leads to a buildup of its substrate, succinate, within the mitochondrial matrix and subsequently in the cytoplasm.[2][3] Accumulated succinate is not merely a metabolic byproduct; it acts as a crucial signaling molecule. One of its key functions is the inhibition of prolyl hydroxylases (PHDs).
PHDs are enzymes that, under normoxic conditions, hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for proteasomal degradation. By inhibiting PHDs, succinate stabilizes HIF-1α, preventing its degradation and allowing it to accumulate even in the presence of oxygen.[5] This phenomenon is often referred to as a "pseudohypoxic" state.
Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This leads to the transcriptional activation of a wide array of genes involved in processes such as angiogenesis, glycolysis, and cell survival.[6][7]
References
- 1. Detection of Mitochondrial Oxidative Stress in T-cells Using MitoSOX Red Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased HIF1 alpha in SDH and FH deficient tumors does not cause microsatellite instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HIF-1α Stabilization Enhances Angio-/Vasculogenic Properties of SHED - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Succinate Dehydrogenase in Fungal Metabolism: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, represents a critical nexus in fungal metabolism, uniquely participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). This dual functionality positions SDH as an essential enzyme for cellular respiration and energy production. Its indispensable role has made it a prime target for a major class of agricultural fungicides, the Succinate Dehydrogenase Inhibitors (SDHIs). This technical guide provides an in-depth examination of the structure, function, and regulation of fungal SDH. It summarizes key quantitative data on inhibitor efficacy, details robust experimental protocols for its study, and visualizes its core pathways, offering a comprehensive resource for professionals in mycology and agrochemical development.
Core Function and Structure of Fungal Succinate Dehydrogenase
Succinate dehydrogenase is an enzyme complex embedded in the inner mitochondrial membrane of fungi. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the electron transport chain, contributing to the generation of ATP.[1][2]
Structure: Fungal SDH is a heterotetrameric protein complex composed of four nuclear-encoded subunits:
-
SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the succinate-binding site.
-
SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.
-
SDHC and SDHD (Membrane anchor subunits): These are integral membrane proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket (Q-site).[2][3]
The catalytic subunits, SDHA and SDHB, form a hydrophilic head that extends into the mitochondrial matrix, while SDHC and SDHD constitute the hydrophobic membrane-spanning domain.[2]
SDH in Fungal Metabolic Pathways
SDH is the only enzyme that directly links the TCA cycle to the ETC. This central position underscores its importance in cellular bioenergetics.
Tricarboxylic Acid (TCA) Cycle
In the sixth step of the TCA cycle, SDH oxidizes succinate to fumarate. Unlike other dehydrogenases in the cycle that reduce NAD+, SDH transfers electrons to its FAD cofactor, forming FADH2.
Electron Transport Chain (ETC)
The electrons from the FADH2 generated by SDH are passed sequentially through the iron-sulfur clusters in the SDHB subunit. From the final iron-sulfur cluster, the electrons are transferred to ubiquinone (Coenzyme Q), reducing it to ubiquinol (QH2).[4] This ubiquinol then shuttles the electrons to Complex III of the ETC, bypassing Complex I. This electron flow contributes to the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis via oxidative phosphorylation.
References
- 1. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. m.youtube.com [m.youtube.com]
Sdh-IN-1: A Potent Tool for Unraveling Fungal Bioenergetics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, stands as a critical enzyme at the intersection of the tricarboxylic acid (TCA) cycle and oxidative phosphorylation in fungi. Its dual role in cellular respiration and energy production has made it a prime target for the development of fungicides. Succinate dehydrogenase inhibitors (SDHIs) represent a significant class of antifungal agents that effectively disrupt fungal growth by targeting this essential enzyme. This technical guide focuses on Sdh-IN-1, a potent SDH inhibitor, and its application as a research tool to dissect the intricacies of fungal bioenergetics. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action of this compound
This compound, specifically the compound identified as 4i in the work by Yang et al. (2021), is a novel thiophene/furan-1,3,4-oxadiazole carboxamide derivative that exhibits potent inhibitory activity against fungal succinate dehydrogenase.[1][2] The primary mode of action of this compound, like other SDHIs, is the blockade of the SDH enzyme complex. This inhibition disrupts the mitochondrial respiratory chain and the TCA cycle.[3]
The SDH enzyme is composed of four subunits (SdhA, SdhB, SdhC, and SdhD). This compound is believed to bind to the ubiquinone-binding site (Q-site) of the complex, which involves subunits SdhB, SdhC, and SdhD. This binding competitively inhibits the reduction of ubiquinone to ubiquinol, thereby halting the transfer of electrons from succinate to the downstream components of the electron transport chain.
The consequences of this inhibition are multifaceted and central to the antifungal activity of this compound:
-
Inhibition of Respiration: By blocking the electron flow, this compound directly curtails mitochondrial respiration, leading to a decrease in oxygen consumption.
-
Depletion of ATP: The disruption of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthase activity, results in a significant reduction in cellular ATP levels.
-
Dysregulation of the TCA Cycle: The inhibition of SDH leads to an accumulation of its substrate, succinate, and a depletion of its product, fumarate. This imbalance disrupts the normal functioning of the TCA cycle, affecting the production of reducing equivalents (NADH and FADH2) and metabolic intermediates crucial for various cellular processes.
These bioenergetic disruptions ultimately lead to a cascade of events, including the generation of reactive oxygen species (ROS), impaired cellular growth, and eventually, fungal cell death.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data available for this compound (compound 4i) and a related compound, this compound (Compound 34), against various fungal pathogens.
Table 1: In Vitro Antifungal Activity of this compound (compound 4i) [1][2]
| Fungal Species | EC50 (mg/L) |
| Sclerotinia sclerotiorum | 0.140 ± 0.034 |
EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.
Table 2: Succinate Dehydrogenase (SDH) Inhibitory Activity of this compound (compound 4i) [1][2]
| Parameter | Value |
| IC50 (μM) | 4.53 ± 0.19 |
IC50 (Inhibitory Concentration 50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: In Vitro Antifungal Activity of Succinate dehydrogenase-IN-1 (Compound 34)
| Fungal Species | EC50 (μM) |
| Rhizoctonia solani | 0.04 |
| Sclerotinia sclerotiorum | 1.13 |
| Monilinia fructicola | 1.61 |
| Botrytis cinerea | 1.21 |
Table 4: Succinate Dehydrogenase (SDH) Inhibitory Activity of Succinate dehydrogenase-IN-1 (Compound 34)
| Parameter | Value |
| IC50 (μM) | 0.94 |
| KD (μM) | 22.4 |
KD (Dissociation Constant) is a measure of the binding affinity between a ligand and a protein.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on fungal bioenergetics.
Fungal Culture and Treatment
-
Fungal Strains: Obtain the desired fungal strains (e.g., Sclerotinia sclerotiorum, Botrytis cinerea) from a reputable culture collection.
-
Culture Medium: Grow the fungi on a suitable medium such as Potato Dextrose Agar (PDA) or in Potato Dextrose Broth (PDB) at the optimal temperature for the specific fungus (typically 20-25°C).
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is non-toxic to the fungus (typically ≤ 1%).
Mycelial Growth Inhibition Assay
-
Objective: To determine the EC50 value of this compound against the mycelial growth of a fungus.
-
Procedure:
-
Prepare PDA plates containing a range of this compound concentrations.
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony onto the center of each plate.
-
Incubate the plates at the optimal growth temperature.
-
Measure the diameter of the fungal colony at regular intervals until the colony on the control plate (without this compound) reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by plotting the inhibition percentage against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Succinate Dehydrogenase (SDH) Activity Assay
-
Objective: To measure the inhibitory effect of this compound on the enzymatic activity of SDH.
-
Principle: This colorimetric assay measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by SDH.
-
Procedure (adapted from commercially available kits): [4]
-
Mitochondria Isolation: Isolate mitochondria from fungal mycelia using a suitable protocol involving cell wall digestion, homogenization, and differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., potassium phosphate buffer), succinate as the substrate, and the electron acceptor.
-
Assay:
-
Add the isolated mitochondria to the reaction mixture.
-
Add varying concentrations of this compound to the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 25°C).
-
Monitor the change in absorbance of the electron acceptor at the appropriate wavelength over time using a spectrophotometer.
-
-
Calculation: Calculate the rate of the reaction for each this compound concentration and determine the IC50 value.
-
ATP Level Measurement
-
Objective: To quantify the impact of this compound on cellular ATP levels.
-
Principle: This assay is based on the luciferin-luciferase bioluminescence reaction, where the light produced is proportional to the amount of ATP present.
-
Procedure:
-
Grow fungal mycelia in liquid culture and treat with different concentrations of this compound for a specified duration.
-
Harvest the mycelia and extract ATP using a suitable extraction buffer (e.g., boiling Tris-EDTA buffer or a commercial ATP extraction reagent).
-
Centrifuge the extract to remove cell debris.
-
Add the supernatant to a luminometer plate.
-
Add a luciferin-luciferase reagent to each well.
-
Measure the luminescence using a luminometer.
-
Quantify the ATP concentration by comparing the luminescence values to a standard curve generated with known ATP concentrations.
-
Oxygen Consumption Rate (OCR) Measurement
-
Objective: To measure the effect of this compound on mitochondrial respiration.
-
Apparatus: A Seahorse XF Analyzer or a Clark-type oxygen electrode can be used.
-
Procedure (using Seahorse XF Analyzer):
-
Seed fungal protoplasts or mycelial fragments onto a Seahorse XF cell culture microplate.
-
Allow the cells to adhere and equilibrate in the assay medium.
-
Perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors:
-
Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to measure maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Inject this compound at various concentrations to observe its direct effect on the OCR profile.
-
Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[5][6]
-
Quantification of TCA Cycle Intermediates
-
Objective: To measure the levels of TCA cycle metabolites, particularly succinate and fumarate, following this compound treatment.
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Procedure:
-
Treat fungal cultures with this compound.
-
Quench the metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).
-
Extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
Analyze the extracts by LC-MS/MS using a validated method for the separation and quantification of TCA cycle intermediates.[7][8][9]
-
Compare the levels of succinate, fumarate, and other TCA cycle intermediates in treated and untreated samples.
-
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams, generated using the Graphviz DOT language, illustrate the mechanism of action of this compound and the experimental workflows.
Conclusion
This compound is a valuable molecular probe for investigating the complexities of fungal bioenergetics. Its high potency and specific mode of action make it an excellent tool for researchers in mycology, plant pathology, and drug discovery. By employing the experimental protocols outlined in this guide, scientists can gain deeper insights into the critical role of succinate dehydrogenase in fungal metabolism and survival. The quantitative data and methodologies presented here provide a solid foundation for further studies aimed at understanding the mechanisms of SDHI resistance and for the rational design of novel antifungal agents. The continued exploration of compounds like this compound will undoubtedly contribute to the development of more effective strategies for controlling fungal diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Method for Measuring Mitochondrial Respiratory Parameters in Wheat Paleae (Paleae Superior) Using the XF24 Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. Novel quinazolin-4(3<i>H</i>)-one bionic-alkaloids bearing an 1,3,4-oxadiazole fragment as potential fungicides inhibiting <i>Botrytis cinerea</i>: Design, synthesis and bioactive-guided structural optimization - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antifungal Spectrum of Succinate Dehydrogenase Inhibitors (SDHIs)
Disclaimer: Information on a specific molecule designated "Sdh-IN-1" is not available in the public scientific literature. This guide provides a comprehensive overview of the antifungal spectrum of Succinate Dehydrogenase Inhibitors (SDHIs), a significant class of fungicides to which a molecule named "this compound" would likely belong. The data and protocols presented are based on published research on well-characterized SDHIs.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the antifungal properties of Succinate Dehydrogenase Inhibitors (SDHIs). It covers their mechanism of action, antifungal spectrum with quantitative data, and detailed experimental protocols for their evaluation.
Mechanism of Action of SDHIs
Succinate Dehydrogenase Inhibitors (SDHIs) are a class of fungicides that target the enzyme succinate dehydrogenase (Sdh), also known as Complex II, in the mitochondrial electron transport chain.[1][2][3] This enzyme is a key component of cellular respiration, playing a dual role in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][4]
SDHIs function by blocking the ubiquinone (UQ) binding site of the Sdh enzyme.[1] This inhibition disrupts the transfer of electrons from succinate to ubiquinone, which in turn halts the entire electron transport chain.[5][6] The consequences of this disruption are a severe reduction in ATP production and an accumulation of succinate, ultimately leading to the inhibition of fungal growth and, in many cases, cell death.[2][4] This mode of action is effective against spore germination, germ tube elongation, and mycelial growth.[7][8]
The following diagram illustrates the signaling pathway affected by SDHIs.
Antifungal Spectrum of Representative SDHIs
The antifungal spectrum of SDHIs can be broad, with newer generations of these compounds showing efficacy against a wide range of fungal species.[9] The tables below summarize the in vitro antifungal activity of several common SDHIs against various plant pathogenic fungi, presented as the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC).
Table 1: Antifungal Activity of Various SDHIs against Botrytis cinerea
| Compound | EC50 (µg/mL) | Reference |
| Fluopyram | 0.01 to >100 | [10] |
| Fluxapyroxad | <0.01 to 4.19 | [10] |
| Penthiopyrad | <0.01 to 59.65 | [10] |
| Boscalid | 1.36 (µM) | [11] |
Table 2: Antifungal Activity of Fluopyram against Various Fungi
| Fungal Species | EC50 (µg/mL) | Reference |
| Botrytis cinerea | 5.389 | [12] |
| Alternaria solani | 0.244 | [12] |
Table 3: Antifungal Activity of Penthiopyrad and Novel Derivatives against Sclerotinia sclerotiorum
| Compound | EC50 (µg/mL) | Reference |
| Penthiopyrad | 0.250 | [13] |
| Derivative 3a | 0.138 | [13] |
| Derivative 3f | 0.081 | [13] |
Table 4: Antifungal Activity of Boscalid and a Nicotinamide Derivative against Various Fungi
| Fungal Species | Compound | IC50 (µM) | Reference |
| Rhizoctonia solani | Nicotinamide derivative 3a-17 | 15.8 | [14] |
| Sclerotinia sclerotiorum | Nicotinamide derivative 3a-17 | 20.3 | [14] |
| Rhizoctonia solani | Boscalid | Comparable to 3a-17 | [14] |
| Sclerotinia sclerotiorum | Boscalid | Comparable to 3a-17 | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antifungal spectrum of SDHIs.
Mycelial Growth Inhibition Assay
This assay determines the effect of a compound on the vegetative growth of a fungus.
Materials:
-
Fungal isolate of interest
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile Petri dishes (90 mm)
-
SDHI compound stock solution (e.g., in DMSO)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.
-
Fungicide Amendment: Add the appropriate volume of the SDHI stock solution to the molten PDA to achieve the desired final concentrations. An equivalent amount of the solvent (e.g., DMSO) should be added to the control plates.
-
Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Incubation: Seal the plates with parafilm and incubate them at a suitable temperature (e.g., 25 ± 1°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
The EC50 value can then be determined by probit analysis of the inhibition data at various concentrations.
Spore Germination Inhibition Assay
This assay assesses the impact of a compound on the germination of fungal spores.
Materials:
-
Fungal spores
-
Sterile distilled water with a surfactant (e.g., 0.05% Tween 20)
-
SDHI compound stock solution
-
96-well microtiter plates
-
Hemocytometer or spectrophotometer for spore counting
-
Incubator
-
Microscope
Procedure:
-
Spore Suspension Preparation: Collect spores from a sporulating fungal culture by flooding the plate with sterile distilled water containing a surfactant and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a final density of approximately 1 x 10^5 to 5 x 10^5 spores/mL.
-
Serial Dilution of Compound: In a 96-well microtiter plate, perform serial dilutions of the SDHI compound in a suitable buffer or sterile water to achieve a range of test concentrations.
-
Inoculation: Add an equal volume of the spore suspension to each well of the microtiter plate. Include control wells with spores and the solvent but no SDHI.
-
Incubation: Incubate the microtiter plate at an optimal temperature for spore germination (e.g., 25°C) for a period sufficient for germination to occur in the control wells (typically 12-24 hours).
-
Microscopic Examination: After incubation, place a drop from each well onto a microscope slide and observe under a microscope. A spore is considered germinated if the length of the germ tube is equal to or greater than the diameter of the spore.
-
Data Collection: Count at least 100 spores per replicate for each concentration and determine the percentage of germinated spores.
-
Calculation: Calculate the percentage of spore germination inhibition using the following formula: Percentage Inhibition (%) = [(gc - gt) / gc] x 100 Where:
-
gc = percentage of germination in the control
-
gt = percentage of germination in the treatment
-
The following diagram provides a logical workflow for a typical antifungal screening experiment.
References
- 1. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. js.ugd.edu.mk [js.ugd.edu.mk]
- 4. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. apvma.gov.au [apvma.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different Size Formulations of Fluopyram: Preparation, Antifungal Activity, and Accumulation in the Fungal Pathogen Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for In Vitro Antifungal Assay of Sdh-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase inhibitors (SDHIs) represent a significant class of fungicides that play a crucial role in agriculture and are being explored for medical applications. These compounds target the succinate dehydrogenase (SDH) enzyme, also known as complex II, which is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC). By inhibiting SDH, these molecules effectively block fungal respiration, leading to a depletion of cellular ATP and ultimately causing fungal cell death.[1][2] The specificity and efficacy of SDHIs make them valuable tools in managing fungal pathogens.[3]
This document provides a detailed protocol for the in vitro antifungal assay of a novel succinate dehydrogenase inhibitor, designated here as Sdh-IN-1. The described methodology is based on the widely accepted broth microdilution susceptibility test, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) with some modifications for a research setting.[4][5] This protocol is designed to determine the minimum inhibitory concentration (MIC) of this compound against various fungal species, a critical step in the evaluation of its antifungal potential.
Mechanism of Action of Succinate Dehydrogenase Inhibitors
SDHIs act by binding to the ubiquinone (UQ) binding site of the SDH enzyme complex. This competitive inhibition prevents the oxidation of succinate to fumarate in the TCA cycle and disrupts the transfer of electrons to the ubiquinone pool in the ETC.[2] This interruption of the mitochondrial respiratory chain is the primary mode of action for the antifungal activity of SDHIs.[2][6]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials and Reagents
-
Fungal Strains: Target fungal species (e.g., Candida albicans, Aspergillus fumigatus, Botrytis cinerea, Rhizoctonia solani).
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Positive Control Antifungal: A known antifungal agent with activity against the test strains (e.g., Amphotericin B, Fluconazole, Boscalid).
-
Culture Media:
-
For yeast-like fungi: RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
For filamentous fungi: Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth (SDB).
-
-
Solvent: Sterile DMSO.
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or Microplate Reader
-
Hemocytometer or other cell counting device
-
Incubator
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Fungal Inoculum:
-
Yeast-like fungi:
-
Culture the fungal strain on an appropriate agar plate for 24-48 hours at the optimal temperature.
-
Harvest a few colonies and suspend them in sterile saline.
-
Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
Further dilute the suspension in the appropriate broth medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the assay wells.[7]
-
-
Filamentous fungi:
-
Culture the fungus on an agar plate until sporulation is observed.
-
Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.
-
Filter the spore suspension through sterile gauze to remove mycelial fragments.
-
Count the spores using a hemocytometer and adjust the concentration in the appropriate broth to achieve a final inoculum of 0.4-5 x 10^4 spores/mL.
-
-
-
Preparation of this compound and Controls:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a two-fold serial dilution of this compound in the appropriate broth medium in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 100 µg/mL to 0.098 µg/mL). The final concentration in the assay wells will be half of these concentrations.
-
Prepare serial dilutions of the positive control antifungal in the same manner.
-
Prepare a growth control (inoculum in broth with DMSO, but no compound) and a sterility control (broth only). The concentration of DMSO in all wells should not exceed a level that affects fungal growth (typically ≤1%).
-
-
Assay Procedure:
-
Add 100 µL of the appropriate broth medium to all wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the serially diluted this compound and control compounds to the respective wells, resulting in a 2x concentration.
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Seal the plate or use a lid to prevent evaporation.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungal strain (e.g., 35°C for Candida species, 25-30°C for many molds).
-
Incubation times will vary depending on the growth rate of the fungus, typically 24-48 hours for yeasts and 48-96 hours for filamentous fungi.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
-
Visual Reading: The MIC can be determined by visually observing the lowest concentration that shows no turbidity (for yeasts) or visible growth (for molds).
-
Spectrophotometric Reading: For a more quantitative assessment, the optical density (OD) of each well can be read using a microplate reader at a suitable wavelength (e.g., 530 nm or 600 nm). The MIC is often defined as the concentration that inhibits growth by ≥50% or ≥90% compared to the control.[5]
-
Data Presentation
The results of the in vitro antifungal assay should be summarized in a clear and concise table. This allows for easy comparison of the activity of this compound against different fungal species and in relation to control compounds.
| Fungal Species | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) | Control Compound & Conc. |
| Candida albicans | [Insert Value] | [Insert Value] | Fluconazole, [Conc.] |
| Aspergillus fumigatus | [Insert Value] | [Insert Value] | Amphotericin B, [Conc.] |
| Botrytis cinerea | [Insert Value] | [Insert Value] | Boscalid, [Conc.] |
| Rhizoctonia solani | [Insert Value] | [Insert Value] | Boscalid, [Conc.] |
| Fusarium oxysporum | [Insert Value] | [Insert Value] | Itraconazole, [Conc.] |
Note: The values in this table are placeholders and should be replaced with experimental data.
Conclusion
This application note provides a comprehensive protocol for the in vitro evaluation of the antifungal activity of the novel succinate dehydrogenase inhibitor, this compound. By following this standardized broth microdilution method, researchers can obtain reliable and reproducible Minimum Inhibitory Concentration (MIC) data. This information is fundamental for the primary screening and characterization of new antifungal candidates and serves as a basis for further studies, including investigations into the spectrum of activity, mechanism of action, and potential for therapeutic or agricultural applications. The provided diagrams for the mechanism of action and experimental workflow offer a clear visual representation to aid in understanding and execution of the protocol.
References
- 1. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungicide modes of action | Bayer Crop Science Canada [cropscience.bayer.ca]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ifyber.com [ifyber.com]
- 6. researchgate.net [researchgate.net]
- 7. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sdh-IN-1 Cell-Based Assay for Fungal Growth Inhibition
Introduction
Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2] It catalyzes the oxidation of succinate to fumarate, a vital step in cellular energy metabolism.[1] Due to this essential role, SDH has become a primary target for the development of fungicides, known as Succinate Dehydrogenase Inhibitors (SDHIs).[2][3] These compounds disrupt the fungal respiratory process, leading to a significant depletion of cellular energy and ultimately inhibiting growth.[1] Sdh-IN-1 is a potent inhibitor of SDH. This application note provides a detailed protocol for evaluating the antifungal activity of this compound using a robust cell-based microtiter plate assay, enabling researchers to determine its efficacy and potency against various fungal pathogens.
Mechanism of Action
SDHIs function by binding to the ubiquinone-binding site (Qp site) of the SDH enzyme complex, preventing the transfer of electrons from succinate to the electron transport chain.[4] This blockage disrupts the entire respiratory process, halting ATP production and causing a buildup of succinate. The fungicidal effect is a direct result of this collapse in cellular energy production. The pathway below illustrates the inhibitory action of this compound on mitochondrial respiration.
Caption: Mechanism of this compound inhibiting the mitochondrial electron transport chain.
Experimental Protocol
This protocol details a quantitative microtiter plate-based assay to determine the inhibitory effect of this compound on the growth of filamentous fungi. Growth is assessed by measuring the increase in optical density.[5][6]
Materials and Reagents
-
Fungal Strains: e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium graminearum.
-
Culture Medium: Potato Dextrose Broth (PDB), Half-strength PDB is also commonly used.[6]
-
Test Compound: this compound (or other SDHI).
-
Positive Control: A commercial SDHI fungicide (e.g., Boscalid, Fluxapyroxad).[7]
-
Solvent: Dimethyl sulfoxide (DMSO), sterile.
-
Equipment:
-
Sterile, clear, flat-bottom 96-well microplates.
-
Microplate reader capable of reading absorbance at 595 or 600 nm.
-
Hemocytometer or spectrophotometer for spore counting.
-
Incubator (set to 25°C).
-
Multichannel pipette.
-
Protocol Workflow
The overall workflow for the fungal growth inhibition assay is depicted below.
Caption: Experimental workflow for the this compound cell-based antifungal assay.
Step-by-Step Procedure
-
Fungal Inoculum Preparation:
-
Grow the selected fungal strain on Potato Dextrose Agar (PDA) plates for 7-10 days to encourage sporulation.
-
Harvest spores by flooding the plate with a sterile 0.05% Tween 20 solution and gently scraping the surface with a sterile loop.[8]
-
Filter the resulting suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to approximately 1 x 10⁴ spores/mL in sterile PDB using a hemocytometer.[6]
-
-
Compound Preparation and Plating:
-
Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Perform a serial dilution series of the stock solution in PDB to achieve the desired final test concentrations (e.g., ranging from 0.01 to 100 µg/mL). The final DMSO concentration in all wells should not exceed 1% to avoid solvent toxicity.
-
In a 96-well plate, add 100 µL of each diluted compound solution per well.
-
Prepare control wells:
-
Negative Control: 100 µL of PDB only.
-
Vehicle Control: 100 µL of PDB containing the same percentage of DMSO used in the test wells.
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal spore suspension to each well, bringing the total volume to 200 µL.
-
Seal the plate with a breathable membrane or the plate lid and incubate at 25°C for 48 to 72 hours, or until robust growth is observed in the vehicle control wells.
-
-
Growth Quantification:
-
After incubation, gently shake the plate to homogenize the culture.
-
Measure the optical density (OD) at 600 nm using a microplate reader.[6]
-
Data Analysis
-
Correct for Background: Subtract the OD of the negative control (media only) from all other readings.
-
Calculate Percentage Growth Inhibition (PGI): Use the following formula for each concentration:
-
PGI (%) = [ (OD_vehicle_control - OD_treated) / OD_vehicle_control ] * 100[9]
-
-
Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that causes 50% inhibition of fungal growth.
-
Plot the PGI values against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R) to calculate the precise IC50 value.
-
Expected Results
The assay should yield a dose-dependent inhibition of fungal growth. The IC50 values provide a quantitative measure of the compound's antifungal potency. The table below presents representative IC50 values for known SDHI fungicides against common plant pathogens, which can serve as a benchmark for evaluating new compounds like this compound.
| Fungal Pathogen | SDHI Fungicide | Reported IC50 / EC50 (µM) |
| Botrytis cinerea | (S)-5f (Novel SDHI) | 0.48[10] |
| Rhizoctonia solani | Compound 1c (Novel SDHI) | 0.005 mg/L (~0.014 µM)[7] |
| Rhizoctonia solani | (S)-5f (Novel SDHI) | 0.02[10] |
| Saccharomyces cerevisiae | E8 (enprocymid) | 0.019 (Ki value)[2] |
| Fusarium graminearum | (S)-5f (Novel SDHI) | ~0.1 (Estimated from graph)[10] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are often used interchangeably in this context. Values are sourced from published studies and may vary based on specific assay conditions and fungal isolates.
References
- 1. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structure of the yeast Saccharomyces cerevisiae SDH provides a template for eco-friendly fungicide discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungicide modes of action | Bayer Crop Science Canada [cropscience.bayer.ca]
- 4. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fungal Growth Inhibition Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Video: Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products [jove.com]
- 9. Frontiers | Inhibition of Fungal Growth and Induction of a Novel Volatilome in Response to Chromobacterium vaccinii Volatile Organic Compounds [frontiersin.org]
- 10. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determining the EC50 of Sdh-IN-1 Against Phytopathogens
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the 50% effective concentration (EC50) of Sdh-IN-1, a potent succinate dehydrogenase (SDH) inhibitor, against various phytopathogens. This compound demonstrates significant antifungal activity by targeting a crucial enzyme in the mitochondrial respiratory chain.[1][2] The following protocols and data are intended to guide researchers in the evaluation of this compound's efficacy and to provide a standardized methodology for its assessment.
Introduction: Mechanism of Action
This compound is a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[1] These compounds function by blocking the activity of succinate dehydrogenase (also known as Complex II), a vital enzyme complex embedded in the inner mitochondrial membrane.[2][3] The SDH enzyme plays a dual role in cellular metabolism: it catalyzes the oxidation of succinate to fumarate in the Krebs cycle and participates in the electron transport chain by transferring electrons to ubiquinone.[2][4] By inhibiting SDH, this compound effectively disrupts fungal cellular respiration and energy production, leading to the cessation of growth and eventual cell death.[5][6]
Caption: this compound inhibits the SDH enzyme, blocking succinate-to-fumarate conversion.
Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay
This protocol details the amended medium assay (also known as the poison plate assay), a standard method for evaluating the in vitro efficacy of fungicides against filamentous fungi.[7][8]
2.1. Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes (90 mm)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Laminar flow hood
-
Incubator
-
Digital calipers
-
Phytopathogen cultures (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea)[1]
2.2. Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of sterile DMSO. Vortex until fully dissolved. Store at -20°C.
-
Serial Dilutions: Prepare a series of working solutions by serially diluting the stock solution with sterile distilled water or DMSO. The final concentrations should span the expected EC50 value. A typical concentration range might be 0.01, 0.1, 1, 10, and 100 µg/mL. The final concentration of DMSO in the agar should not exceed 1% (v/v), as it can affect fungal growth.
2.3. Amended Medium Assay Procedure
-
Medium Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool in a 50-55°C water bath.
-
Amendment: Under a laminar flow hood, add the appropriate volume of each this compound working solution to molten PDA to achieve the desired final concentrations. Also, prepare a control plate containing the same concentration of DMSO used in the treatment plates but no this compound. Swirl gently to mix.
-
Plating: Pour approximately 20 mL of the amended PDA into each sterile petri dish. Allow the plates to solidify completely. Prepare three replicate plates for each concentration and the control.[8]
-
Inoculation: Using a sterile cork borer (5 mm diameter), take a mycelial plug from the leading edge of an actively growing 3- to 5-day-old culture of the target phytopathogen.
-
Incubation: Place the mycelial plug, mycelium-side down, in the center of each PDA plate.[8] Incubate the plates at the optimal temperature for the specific pathogen (e.g., 20-25°C) in the dark.
-
Data Collection: Measure the colony diameter in two perpendicular directions once the fungal colony in the control plate has reached approximately 70-80% of the plate diameter.[8] Calculate the average diameter for each plate.
2.4. Data Analysis
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of mycelial growth inhibition for each concentration:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony on the control plate and DT is the average diameter of the fungal colony on the treated plate.
-
-
Determine EC50: The EC50 value is the concentration of this compound that causes a 50% reduction in mycelial growth.[7] Plot the percent inhibition against the log-transformed fungicide concentrations. Use a non-linear regression analysis (e.g., log-probit or logistic regression) with software such as GraphPad Prism or R to calculate the precise EC50 value.[7][9]
Experimental Workflow
Caption: Workflow for determining the EC50 of this compound via the amended medium assay.
Data Presentation: this compound Efficacy
The antifungal activity of this compound has been quantified against several key phytopathogens. The results are summarized below.
| Phytopathogen | Common Disease Caused | EC50 (µM) | Reference |
| Rhizoctonia solani | Damping-off, Root rot | 0.04 | [1] |
| Sclerotinia sclerotiorum | White mold, Stem rot | 1.13 | [1] |
| Botrytis cinerea | Gray mold | 1.21 | [1] |
| Monilinia fructicola | Brown rot | 1.61 | [1] |
Table 1: In vitro antifungal activity of this compound against major plant pathogens.[1]
Conclusion
The provided protocol offers a robust and reproducible method for determining the EC50 of this compound against a range of filamentous phytopathogens. The potent, low-micromolar activity of this compound against economically important pathogens like Rhizoctonia solani and Botrytis cinerea highlights its potential as a valuable lead compound in the development of new-generation fungicides.[1] Accurate and consistent determination of EC50 values is critical for resistance monitoring and for optimizing the application of SDHI fungicides in agriculture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM structure of the yeast Saccharomyces cerevisiae SDH provides a template for eco-friendly fungicide discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Fungicide modes of action | Bayer Crop Science Canada [cropscience.bayer.ca]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. researchgate.net [researchgate.net]
Sdh-IN-1: Application Notes and Protocols for Plant Pathology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Sdh-IN-1, a succinate dehydrogenase (SDH) inhibitor, for use in plant pathology research. This document includes key performance data, detailed experimental protocols for in vitro and in planta studies, and visualizations of its mechanism of action and experimental workflows.
Introduction
Succinate dehydrogenase inhibitors (SDHIs) are a significant class of fungicides used in agriculture to control a broad spectrum of fungal plant diseases.[1] They act by targeting and inhibiting the activity of succinate dehydrogenase (also known as complex II), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2] This inhibition disrupts fungal respiration, leading to a cessation of growth and eventual cell death. This compound is a research compound identified as a potent SDH inhibitor with significant antifungal properties against several key plant pathogens. This document outlines its application in plant pathology research, providing quantitative data and detailed methodologies for its evaluation.
Quantitative Data
The following tables summarize the in vitro efficacy of two distinct compounds referred to as this compound. Researchers should note the specific compound referenced in their work.
Table 1: In Vitro Antifungal Activity of this compound (Compound 34)
| Pathogen | EC50 (µM) |
| Rhizoctonia solani | 0.04 |
| Sclerotinia sclerotiorum | 1.13 |
| Monilinia fructicola | 1.61 |
| Botrytis cinerea | 1.21 |
Data sourced from MedChemExpress. The original research publication for this specific compound was not cited.
Table 2: In Vitro Antifungal and SDH Inhibitory Activity of this compound (Compound 4i)
| Pathogen/Enzyme | EC50 (mg/L) | IC50 (µM) |
| Sclerotinia sclerotiorum | 0.14 | - |
| Succinate Dehydrogenase (SDH) | - | 4.53 |
Data sourced from Yang, Z., et al. (2021).[3][4][5][6]
Signaling Pathway and Mechanism of Action
This compound, as a succinate dehydrogenase inhibitor, targets complex II of the mitochondrial respiratory chain. The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of this compound action on the mitochondrial electron transport chain.
Experimental Protocols
The following protocols are based on methodologies reported for the evaluation of this compound (Compound 4i) and other SDHI fungicides.
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol determines the half-maximal effective concentration (EC50) of this compound against various phytopathogenic fungi using a mycelial growth inhibition assay.
Materials:
-
This compound (Compound 4i)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Cultures of test fungi (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Poisoned Media Preparation: Autoclave PDA medium and cool to 50-60°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.05, 0.1, 0.5, 1, 5, 10 mg/L). Also, prepare a control plate with PDA and DMSO only. Pour the media into sterile petri dishes.
-
Inoculation: From the margin of an actively growing fungal colony, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc at the center of each prepared PDA plate.
-
Incubation: Seal the petri dishes and incubate them at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions when the mycelial growth in the control plate has reached approximately 70-80% of the plate diameter.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis of the inhibition data.
Protocol 2: In Planta Protective Efficacy Assay against Sclerotinia Stem Rot of Rape
This protocol evaluates the protective efficacy of this compound against Sclerotinia sclerotiorum on rape plants.[4][5][6]
Materials:
-
This compound (Compound 4i)
-
Rape plants (at the 4-5 leaf stage)
-
Sclerotinia sclerotiorum mycelial plugs (5 mm)
-
Wetting agent (e.g., Tween 20)
-
Spray bottle
-
Growth chamber or greenhouse
Procedure:
-
Compound Preparation: Prepare a solution of this compound at the desired concentration (e.g., 200 mg/L) containing a wetting agent.
-
Plant Treatment: Uniformly spray the rape plant leaves with the this compound solution. An equal number of control plants should be sprayed with a solution containing only the wetting agent. Allow the plants to air dry.
-
Inoculation: After 24 hours, place a 5 mm mycelial plug of S. sclerotiorum on the center of each treated leaf.
-
Incubation: Place the inoculated plants in a high-humidity environment (e.g., >90% relative humidity) at 20-25°C to facilitate infection.
-
Disease Assessment: After 3-5 days, measure the diameter of the disease lesions on the leaves.
-
Calculation: Calculate the protective efficacy as a percentage of disease reduction in the treated plants compared to the control plants.
Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol measures the in vitro inhibitory activity of this compound against the SDH enzyme.
Materials:
-
This compound (Compound 4i)
-
Mitochondria isolated from a target fungus (e.g., Sclerotinia sclerotiorum) or a model organism
-
Succinate
-
Phenazine methosulfate (PMS)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing succinate and the isolated mitochondria.
-
Inhibitor Addition: Add different concentrations of this compound to the reaction mixture and incubate for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding PMS and DCPIP. The reduction of DCPIP by the electrons from succinate oxidation can be monitored spectrophotometrically at a specific wavelength (e.g., 600 nm).
-
Data Measurement: Record the change in absorbance over time.
-
Calculation: Determine the rate of the reaction for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be calculated from the dose-response curve.
Experimental Workflow
The following diagram outlines a general workflow for the evaluation of a novel SDHI compound like this compound in a plant pathology research setting.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising lead compound for the development of new fungicides. The provided data and protocols offer a solid foundation for researchers to investigate its antifungal properties further. The methodologies can be adapted for a wider range of plant pathogens and host plants to fully characterize the potential of this and other novel SDH inhibitors in plant disease management. It is crucial for researchers to clearly identify which "this compound" compound they are utilizing in their studies to ensure clarity and reproducibility of results.
References
- 1. researchtrend.net [researchtrend.net]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. | Semantic Scholar [semanticscholar.org]
Application Note: Protocol for Measuring Succinate Dehydrogenase (SDH) Activity with the Inhibitor Sdh-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane.[1][2][3] It plays a unique dual role in cellular metabolism, participating in both the citric acid cycle, where it oxidizes succinate to fumarate, and the electron transport chain, where it transfers electrons to ubiquinone.[2][3][4] Given its central role, dysfunction in SDH activity has been implicated in various pathologies, including hereditary paraganglioma-phaeochromocytoma syndrome and neurodegenerative disorders like Leigh syndrome.[4][5] Therefore, the modulation of SDH activity is a significant area of research.
Sdh-IN-1 is a potent inhibitor of succinate dehydrogenase, making it a valuable tool for studying the enzyme's function and for potential therapeutic development.[6] This document provides a detailed protocol for measuring SDH activity in biological samples and for characterizing the inhibitory effect of this compound using a colorimetric assay.
Principle of the Assay
The SDH activity assay is based on the reduction of an artificial electron acceptor, which changes color upon reduction. In this protocol, SDH catalyzes the oxidation of succinate to fumarate. The electrons released during this reaction are transferred to a probe, 2,6-dichlorophenolindophenol (DCPIP), which is blue in its oxidized state.[7] Upon accepting electrons, DCPIP becomes colorless. The rate of decrease in absorbance at 600 nm is directly proportional to the SDH enzyme activity.[5][7] The inhibitor, this compound, will decrease the rate of this reaction, allowing for the quantification of its inhibitory potency.
Materials and Reagents
-
SDH Assay Buffer (e.g., pH 7.2-7.4)
-
SDH Substrate Mix (containing succinate)
-
SDH Probe (containing DCPIP)
-
This compound (MedChemExpress Cat. No. HY-145631 or equivalent)
-
Dimethyl sulfoxide (DMSO) (for dissolving this compound)
-
Sample Lysates (from cells, tissues, or isolated mitochondria)
-
96-well clear, flat-bottom plate [5]
-
Spectrophotometric multiwell plate reader capable of kinetic measurements at 600 nm[5]
-
Positive Control (purified SDH or mitochondrial extract with known activity)[5]
-
Ice bath
-
Microcentrifuge
Experimental Protocols
4.1. Reagent Preparation
-
SDH Assay Buffer: Equilibrate to room temperature before use.[8]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving it in DMSO. Store at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles.
-
Working Solutions of this compound: On the day of the experiment, prepare serial dilutions of the this compound stock solution in SDH Assay Buffer to achieve the desired final concentrations for the assay.
-
SDH Reaction Mix: Prepare a master mix for all sample and control wells. For each reaction, mix the SDH Assay Buffer, SDH Substrate Mix, and SDH Probe according to the manufacturer's instructions or a validated lab protocol. A common ratio is 46 µL of Assay Buffer, 2 µL of Substrate Mix, and 2 µL of Probe for a 50 µL total volume per well.[8]
4.2. Sample Preparation
-
Cell Samples (1 x 10⁶ cells):
-
Tissue Samples (10 mg):
-
Isolated Mitochondria:
-
Isolate mitochondria from fresh cells or tissue using a suitable mitochondria isolation kit.
-
Resuspend the mitochondrial pellet in SDH Assay Buffer.
-
4.3. Assay Procedure (96-well plate format)
-
Plate Setup: Set up the following wells in duplicate or triplicate:
-
Sample Wells: 5-50 µL of sample supernatant.
-
Inhibitor Wells: 5-50 µL of sample supernatant + desired concentration of this compound.
-
Positive Control: 10-20 µL of SDH Positive Control.[8]
-
Background Control (Blank): The same volume of sample supernatant as other wells, but use Assay Buffer instead of the Substrate Mix in the Reaction Mix.
-
-
Volume Adjustment: Adjust the volume in all wells to 50 µL with SDH Assay Buffer.[5][8]
-
Pre-incubation with Inhibitor: For inhibitor wells, add the this compound working solutions and incubate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 50 µL of the SDH Reaction Mix to all wells (except the DCIP standards if used), bringing the final volume to 100 µL.[5][8] Mix well using a horizontal shaker or by pipetting.
-
Kinetic Measurement: Immediately start measuring the absorbance at 600 nm (OD 600) in a kinetic mode at 25°C.[5][8] Take readings every 5 minutes for a duration of 10-30 minutes.[5]
Data Presentation and Analysis
5.1. Calculation of SDH Activity
-
Choose two time points (T1 and T2) within the linear range of the reaction.
-
Calculate the change in absorbance (ΔOD) for each sample: ΔOD = OD(T1) - OD(T2).
-
The rate of reaction is calculated as ΔOD / ΔT (where ΔT = T2 - T1).
-
SDH activity can be expressed as the rate of change in absorbance per minute per milligram of protein.
5.2. Calculation of Inhibition
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity_Control - Activity_Inhibitor) / Activity_Control] x 100%
-
Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce SDH activity by 50%).
5.3. Quantitative Data Summary
The inhibitory potential of this compound is summarized in the table below. This data is crucial for designing experiments to probe SDH function.
| Inhibitor | Target | IC₅₀ Value | Compound Type |
| This compound | Succinate Dehydrogenase (SDH) | 4.53 μM[6] | Small Molecule Inhibitor |
Mandatory Visualizations
Caption: Workflow for SDH activity and inhibition assay.
Caption: this compound blocks electron transfer from SDH.
References
- 1. biogot.com [biogot.com]
- 2. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. assaygenie.com [assaygenie.com]
- 8. content.abcam.com [content.abcam.com]
Application Notes and Protocols: In Vivo Efficacy of Sdh-IN-1 in Plant Models
A comprehensive review of available scientific literature and public data repositories did not yield any specific information, in vivo efficacy studies, or established protocols for a compound designated as "Sdh-IN-1" in plant models.
Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, playing a vital role in cellular respiration.[1][2] In plants, SDH is involved in fundamental metabolic processes, and its inhibition can have significant effects on growth and development.[2] As such, SDH is a target for the development of fungicides and herbicides.
While the general role and characteristics of SDH in plants are documented, and various compounds are known to inhibit this enzyme, no specific data or experimental details could be found for "this compound". This suggests that "this compound" may be an internal compound code, a very new molecule not yet described in published literature, or a designation not widely used in the public domain.
To generate the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, access to primary research articles, patents, or technical data sheets detailing the in vivo studies of this compound in specific plant models would be required.
For researchers interested in evaluating a novel SDH inhibitor in plants, a general experimental workflow is outlined below. This is a hypothetical workflow and would need to be adapted based on the specific properties of the compound and the research objectives.
General Hypothetical Workflow for Evaluating a Novel SDH Inhibitor in Plants
This workflow provides a conceptual framework for assessing the in vivo efficacy of a hypothetical SDH inhibitor, such as this compound, in plant models.
Caption: Hypothetical workflow for evaluating a novel SDH inhibitor in plant models.
Should data on "this compound" become publicly available, a detailed report including specific protocols, data tables, and relevant signaling pathways could be compiled. Researchers in possession of proprietary data for this compound are encouraged to use the general framework above to structure and present their findings.
References
- 1. Regulation of Succinate Dehyrogenase in Higher Plants: I. Some General Characteristics of the Membrane-bound Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of SDH genes in Populus and functional characterization of SDH4 in xylem and cambium development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Sdh-IN-1 for Studying Mitochondrial Dysfunction in Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-1 is a potent and selective inhibitor of succinate dehydrogenase (SDH), also known as Complex II, a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC). By targeting this enzyme, this compound effectively disrupts fungal cellular respiration and energy production, making it a valuable tool for studying mitochondrial dysfunction in various fungal species. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, and detailed protocols for assessing its impact on fungal mitochondrial function.
Mechanism of Action
This compound inhibits the oxidation of succinate to fumarate by binding to the ubiquinone (Q) binding site of the SDH complex. This blockage of the electron transport chain at Complex II leads to a cascade of downstream effects, including:
-
Inhibition of Cellular Respiration: The primary effect is a decrease in the oxygen consumption rate (OCR) as the flow of electrons to Complex III is impeded.
-
Reduced ATP Synthesis: The disruption of the proton gradient across the inner mitochondrial membrane leads to a significant decrease in ATP production.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of the ETC can cause a backup of electrons, leading to the formation of superoxide radicals and other reactive oxygen species, inducing oxidative stress.
-
Induction of Cell Death Pathways: The culmination of these effects can trigger programmed cell death or apoptosis in fungal cells.
Data Presentation
The following tables summarize the quantitative effects of a representative Succinate Dehydrogenase Inhibitor (SDHI), which will be referred to as this compound, on various fungal species and their mitochondrial functions.
Table 1: Inhibitory Activity of this compound against Fungal Growth and SDH Enzyme Activity
| Fungal Species | This compound EC₅₀ (µg/mL) (Mycelial Growth) | This compound IC₅₀ (µM) (SDH Enzyme Activity) | Reference |
| Botrytis cinerea | 1.37 | 15.3 | [1] |
| Sclerotinia sclerotiorum | 5.02 | N/A | [1] |
| Rhizoctonia solani | 4.26 | 14.2 | [1] |
| Aspergillus fumigatus | N/A | N/A | |
| Candida albicans | N/A | N/A |
N/A: Data not available in the searched literature.
Table 2: Effects of this compound on Fungal Mitochondrial Parameters
| Fungal Species | Treatment | Oxygen Consumption Rate (OCR) (% Inhibition) | Intracellular ATP Levels (% Decrease) | Mitochondrial ROS Production (Fold Increase) | Reference |
| HepG2 Cells (as a model) | 1 µM Boscalid (this compound proxy) | 46% | Not significant | 8-fold | [1][2] |
| HepG2 Cells (as a model) | 0.5 µM Boscalid + 0.25 µM Pyraclostrobin | Significant Decrease | Significant Decrease | Significant Increase | [3] |
Note: Data from human cell lines (HepG2) is used as a proxy to demonstrate the expected effects on mitochondrial parameters due to the lack of a single comprehensive study on a fungal species. The observed effects are indicative of the mitochondrial dysfunction induced by SDHIs.
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
References
Application Notes and Protocols for High-Throughput Screening with Sdh-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the development of a high-throughput screening (HTS) assay using Sdh-IN-1, a potent inhibitor of succinate dehydrogenase (SDH). This compound, also identified as compound 4i in the referenced literature, is a novel thiophene/furan-1,3,4-oxadiazole carboxamide derivative with significant antifungal properties, particularly against the phytopathogenic fungus Sclerotinia sclerotiorum.[1] This document outlines the mechanism of action of this compound, provides detailed protocols for its synthesis and use in antifungal and enzyme inhibition assays, and presents its key quantitative data. Furthermore, it includes diagrams of the relevant biological pathways and experimental workflows to facilitate assay development and data interpretation.
Introduction to this compound
This compound is a specific inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1] SDH is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[2] By inhibiting SDH, this compound disrupts mitochondrial respiration and cellular energy production, leading to potent antifungal effects. Its efficacy against economically important plant pathogens like Sclerotinia sclerotiorum makes it a valuable tool for fungicide discovery and a lead compound for the development of novel antifungal agents.
Mechanism of Action
This compound acts as an inhibitor of succinate dehydrogenase. This inhibition disrupts the flow of electrons in the mitochondrial respiratory chain and interrupts the tricarboxylic acid (TCA) cycle. The blockage of SDH leads to an accumulation of succinate, which has been shown to have downstream signaling effects, including the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) and the generation of reactive oxygen species (ROS).[3][4] In fungi, this disruption of cellular respiration and energy metabolism leads to abnormal mycelial growth and cell damage.[1]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound and related compounds as reported in the primary literature.
Table 1: In Vitro Antifungal Activity of this compound and Analogs against Sclerotinia sclerotiorum
| Compound | EC50 (mg/L) |
| This compound (4i) | 0.140 ± 0.034 |
| 4b | 1.1 ± 0.1 |
| 4g | 0.213 ± 0.021 |
| 4h | 0.456 ± 0.033 |
| 5j | 0.789 ± 0.056 |
| Boscalid (Control) | 0.645 ± 0.023 |
Data extracted from Yang, Z., et al. (2021).[1]
Table 2: Succinate Dehydrogenase (SDH) Inhibition by this compound and Analogs
| Compound | IC50 (μM) |
| This compound (4i) | 4.53 ± 0.19 |
| 4g | 1.01 ± 0.21 |
| Boscalid (Control) | 3.25 ± 0.25 |
Data extracted from Yang, Z., et al. (2021).[1]
Experimental Protocols
The following are representative protocols for the synthesis of this compound, in vitro antifungal assays, and SDH enzyme inhibition assays, based on the methodologies described by Yang, Z., et al. (2021) and general laboratory practices.
Synthesis of this compound (Compound 4i)
Disclaimer: This is a representative synthesis protocol. For detailed, step-by-step instructions, please refer to the primary publication by Yang, Z., et al. (2021).
The synthesis of thiophene/furan-1,3,4-oxadiazole carboxamide derivatives involves a multi-step process. A generalized workflow is presented below.
References
- 1. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Effects of Succinate Dehydrogenase Loss in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1 [mdpi.com]
Application Notes and Protocols for Sdh-IN-1 as a Chemical Probe for Succinate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Sdh-IN-1 is a chemical probe that acts as an inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a central role in cellular respiration and energy production.[1][2] this compound, identified as compound 4i in the primary literature, is a novel thiophene/furan-1,3,4-oxadiazole carboxamide derivative.[3] Its primary application, as demonstrated in the literature, is as a potent antifungal agent.
Mechanism of Action
This compound exerts its inhibitory effect on succinate dehydrogenase. By binding to SDH, it blocks the oxidation of succinate to fumarate in the TCA cycle. This disruption of the electron transport chain inhibits mitochondrial respiration, leading to a depletion of cellular ATP and ultimately causing fungal cell death. The primary biochemical mode of action is the blockage of the TCA cycle at the level of succinate to fumarate oxidation, leading to an inhibition of respiration.[4]
Applications
-
Antifungal Research: this compound has demonstrated potent in vitro activity against a range of plant pathogenic fungi.[3] It can be utilized as a tool compound to study the role of succinate dehydrogenase in fungal growth, development, and pathogenesis.
-
Drug Discovery: As a validated inhibitor of a key fungal enzyme, this compound can serve as a lead compound or a reference standard in the development of novel antifungal drugs.
-
Chemical Biology: this compound can be employed as a chemical probe to investigate the broader physiological roles of succinate dehydrogenase in various biological systems.
Chemical Structure
The chemical structure of this compound (compound 4i) is a novel thiophene/furan-1,3,4-oxadiazole carboxamide derivative.
Data Presentation
Table 1: Biochemical Potency of this compound
| Compound | Target | IC50 (μM) | Reference |
| This compound (4i) | Succinate Dehydrogenase (SDH) | 4.53 | [3] |
Table 2: In Vitro Antifungal Activity of this compound
| Fungal Strain | EC50 (mg/L) | Reference |
| Sclerotinia sclerotiorum | 0.14 | [3] |
Experimental Protocols
1. Succinate Dehydrogenase (SDH) Inhibition Assay (In Vitro)
This protocol is a generalized method for determining the in vitro inhibitory activity of compounds against SDH.
Materials:
-
This compound (or other test compounds)
-
Succinate Dehydrogenase (e.g., from porcine heart mitochondria)
-
Potassium phosphate buffer (pH 7.4)
-
Sodium succinate
-
2,6-dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of sodium succinate, DCPIP, and PMS in potassium phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
A solution of succinate dehydrogenase
-
Varying concentrations of this compound (or DMSO for control)
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Reaction:
-
To start the reaction, add a mixture of sodium succinate, DCPIP, and PMS to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The reduction of DCPIP by SDH leads to a color change that can be monitored spectrophotometrically.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
2. In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol outlines a standard method to assess the antifungal efficacy of this compound against filamentous fungi.
Materials:
-
This compound
-
Potato Dextrose Agar (PDA) medium
-
Target fungal strains (e.g., Sclerotinia sclerotiorum)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Preparation of Media:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
While the PDA is still molten, add appropriate concentrations of this compound (dissolved in a minimal amount of a suitable solvent like DMSO) to create a series of concentrations. Pour the amended PDA into sterile petri dishes. A control plate with only the solvent should also be prepared.
-
-
Inoculation:
-
From a fresh, actively growing culture of the target fungus, take a mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of each PDA plate (both control and this compound amended plates).
-
-
Incubation:
-
Incubate the plates at an optimal temperature for the growth of the specific fungus (e.g., 25°C) in the dark.
-
-
Measurement:
-
After a defined incubation period (when the mycelial growth in the control plate has reached a certain diameter), measure the diameter of the fungal colony on all plates.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the concentration of this compound and determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth).
-
Mandatory Visualization
Caption: Mechanism of this compound inhibition of Succinate Dehydrogenase.
Caption: Workflow for the in vitro SDH inhibition assay.
Caption: Signaling pathway disruption by this compound.
References
Troubleshooting & Optimization
Sdh-IN-1 solubility and stability in DMSO
This technical support guide provides essential information regarding the solubility and stability of Sdh-IN-1 in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a succinate dehydrogenase (SDH) inhibitor. SDH, also known as mitochondrial complex II, is a key enzyme in both the citric acid cycle (Krebs cycle) and the electron transport chain.[1][2] By inhibiting SDH, this compound blocks the oxidation of succinate to fumarate.[1][2] This disruption of cellular respiration leads to an accumulation of succinate, which can have downstream effects on various cellular signaling pathways.[1]
Q2: What is the expected solubility of this compound in DMSO?
Q3: How stable is this compound in DMSO solution?
The stability of this compound in DMSO has not been specifically reported. However, many small molecules are stable in anhydrous DMSO when stored properly.[3] Factors that can affect the stability of compounds in DMSO include the presence of water, exposure to light, and repeated freeze-thaw cycles.[4][5] General studies have shown that 85% of compounds in a library remained stable in a DMSO/water (90/10) mixture for over two years at 4°C.[3] To ensure the integrity of your results, it is crucial to assess the stability of your this compound stock solution under your experimental and storage conditions. A protocol for assessing stability is provided below.
Q4: How should I prepare and store a stock solution of this compound in DMSO?
For initial use, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM or higher, solubility permitting) in anhydrous, high-purity DMSO.
-
Preparation: Allow the this compound vial and DMSO to equilibrate to room temperature before opening to minimize water condensation. Add the required volume of DMSO to the vial containing the powdered compound. Vortex or sonicate briefly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C or -80°C, protected from light. Before use, thaw the aliquot completely and bring it to room temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation observed in the stock solution upon thawing. | The compound may have limited solubility at lower temperatures, or the concentration may be too high. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh, lower-concentration stock solution. |
| Inconsistent experimental results between different batches of stock solution. | The compound may be degrading over time or with repeated handling. | Prepare fresh aliquots from a newly prepared stock solution. Perform a stability check on your older stock solution using the protocol provided. |
| Difficulty dissolving the compound in DMSO. | The compound may have poor solubility in DMSO at the desired concentration. | Try gentle warming and sonication. If it still does not dissolve, you may need to prepare a lower concentration stock solution or consider a different solvent if compatible with your assay. |
Data Presentation
As specific data for this compound is not available, a template is provided below for you to record your experimentally determined solubility and stability data.
Table 1: Experimentally Determined Solubility and Stability of this compound in DMSO
| Parameter | Condition | Result | Method |
| Solubility | Room Temperature | e.g., 50 mg/mL | Visual Inspection / HPLC |
| Stability (Freeze-Thaw) | 5 cycles, -20°C to RT | e.g., 98% remaining | HPLC/LC-MS |
| Stability (Short-term) | 24 hours at RT | e.g., 99% remaining | HPLC/LC-MS |
| Stability (Long-term) | 1 month at -20°C | e.g., 95% remaining | HPLC/LC-MS |
Experimental Protocols
Protocol 1: Determination of Solubility in DMSO
Objective: To determine the maximum solubility of this compound in DMSO at room temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge tubes
Methodology:
-
Weigh out a small, precise amount of this compound (e.g., 5 mg) into a pre-weighed microcentrifuge tube.
-
Add a small, measured volume of DMSO to the tube to create a high-concentration slurry (e.g., 100 mg/mL).
-
Vortex the tube vigorously for 2-5 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved solid is present, add small, incremental volumes of DMSO (e.g., 10% of the initial volume), vortexing for 2-5 minutes after each addition.
-
Continue this process until all the solid is completely dissolved.
-
The solubility is the final concentration of this compound in the total volume of DMSO added.
-
For a more quantitative assessment, the saturated solution can be centrifuged, and the concentration of the supernatant can be determined by a suitable analytical method like HPLC.
Protocol 2: Assessment of Stability in DMSO
Objective: To assess the stability of this compound in a DMSO stock solution under various conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
HPLC or LC-MS system with a suitable column and detection method for this compound
Methodology:
A. Freeze-Thaw Stability:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Take an initial sample (T=0) and analyze it by HPLC/LC-MS to determine the initial peak area of this compound.
-
Subject the stock solution to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20°C for at least 1 hour followed by thawing to room temperature.
-
After 1, 3, and 5 freeze-thaw cycles, take an aliquot and analyze it by HPLC/LC-MS.
-
Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of the compound remaining.
B. Short-Term Stability at Room Temperature:
-
From a fresh stock solution, take an initial sample (T=0) for HPLC/LC-MS analysis.
-
Leave an aliquot of the stock solution at room temperature, protected from light.
-
Take samples at various time points (e.g., 2, 4, 8, and 24 hours) and analyze them by HPLC/LC-MS.
-
Calculate the percentage of this compound remaining at each time point compared to T=0.
C. Long-Term Storage Stability:
-
Prepare aliquots of the stock solution and store them at the intended storage temperature (e.g., -20°C or -80°C), protected from light.
-
Analyze an aliquot at T=0.
-
At subsequent time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot and analyze it by HPLC/LC-MS.
-
Determine the percentage of this compound remaining compared to the initial measurement.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for solubility & stability testing.
References
- 1. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sdh-IN-1 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when using Sdh-IN-1, a potent inhibitor of Succinate Dehydrogenase (SDH). This resource is intended for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II. SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2][3] It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the ETC.[1][2][3] By inhibiting SDH, this compound disrupts these central metabolic pathways, leading to an accumulation of succinate and impaired mitochondrial respiration.[4][5]
Q2: What are the common downstream effects of SDH inhibition by this compound?
Inhibition of SDH by this compound can lead to several significant cellular changes:
-
Succinate Accumulation: The blockage of the TCA cycle at the level of SDH leads to the buildup of succinate.
-
Impaired Mitochondrial Respiration: As Complex II of the ETC is inhibited, the overall rate of oxygen consumption by mitochondria is reduced.
-
Shift to Glycolysis: To compensate for the reduced mitochondrial ATP production, cells may increase their reliance on glycolysis.[2][4][5][6]
-
Altered Cellular Signaling: Succinate itself can act as a signaling molecule, and its accumulation can have wide-ranging effects on cellular processes.
Q3: How should I prepare and store this compound stock solutions?
Proper handling and storage of this compound are critical to maintaining its activity and ensuring reproducible results.
| Parameter | Recommendation |
| Solvent | DMSO is a commonly used solvent. |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system. |
| Storage Temperature | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Light Sensitivity | Protect stock solutions from light. |
Q4: What are the potential sources of experimental variability when using this compound?
Variability in experiments involving this compound can arise from several factors:
-
Compound Stability and Solubility: Degradation or precipitation of this compound in culture media can lead to inconsistent effective concentrations.
-
Cell Culture Conditions: Cell density, passage number, and media composition can all influence cellular metabolism and the response to SDH inhibition.
-
Assay-Specific Factors: The choice of assay, incubation times, and detection methods can all contribute to variability.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that can confound results.
-
Lot-to-Lot Variability: While specific data for this compound is limited, lot-to-lot variation in the purity and activity of chemical compounds is a known issue in research.[7][8][9]
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Cell Viability/Cytotoxicity Assays
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| This compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh dilutions from a trusted stock solution. Consider using a lower concentration or a different solvent if solubility is a persistent issue. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Use appropriate pipetting techniques to distribute cells evenly across the plate. Allow plates to sit at room temperature for a short period before incubation to promote even cell settling. |
| Edge Effects | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all experiments. For time-course experiments, ensure precise timing for each data point. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and metabolic drift. |
Issue 2: Unexpected Results in Mitochondrial Respiration Assays (e.g., Seahorse XF Analyzer)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Sub-optimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. The IC50 can vary between cell lines. |
| Cellular Stress | Ensure cells are healthy and not overly confluent before starting the assay. Stressed cells may exhibit altered metabolic profiles, masking the specific effects of this compound. |
| Incorrect Assay Protocol | Double-check the concentrations and injection times of all inhibitors used in the mitochondrial stress test (e.g., oligomycin, FCCP, rotenone/antimycin A). |
| Instrument Variation | Ensure the Seahorse XF Analyzer is properly calibrated and maintained. Run control wells with vehicle (DMSO) to establish a baseline. |
| Impact on Glycolysis | Inhibition of mitochondrial respiration by this compound can lead to a compensatory increase in glycolysis.[2][4][5][6] Measure both OCR and ECAR to get a complete picture of the metabolic phenotype. |
Issue 3: High Background or Low Signal in SDH Activity Assays
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Optimize the concentrations of substrates (e.g., succinate) and electron acceptors (e.g., DCIP, NBT) for your specific sample type (cell lysate, isolated mitochondria). |
| Sample Preparation Issues | Ensure complete cell lysis or mitochondrial isolation. Keep samples on ice to prevent enzyme degradation. Centrifuge lysates to remove debris that can interfere with absorbance readings.[10] |
| Incorrect Wavelength | Use the correct wavelength for your chosen electron acceptor (e.g., ~600 nm for DCIP).[10][11] |
| Non-specific Reduction of Electron Acceptor | Include a blank control that contains all reagents except the succinate substrate to measure the rate of non-specific reduction. |
| Enzyme Inactivity | Use a positive control with known SDH activity to ensure the assay is working correctly. Prepare fresh enzyme samples for each experiment. |
Experimental Protocols
Protocol 1: General Procedure for a Cellular Viability Assay (e.g., MTT or WST-1)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Reagent Addition: Add the viability reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for the time specified in the reagent protocol to allow for the colorimetric reaction to develop.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Protocol 2: Succinate Dehydrogenase (SDH) Activity Colorimetric Assay
This protocol is a general guideline; refer to a specific commercial kit for detailed instructions.[10][11]
-
Sample Preparation:
-
Cells: Harvest and wash cells, then homogenize in ice-cold SDH Assay Buffer. Centrifuge to remove insoluble material.[10]
-
Tissues: Dissect and weigh the tissue, then homogenize in ice-cold SDH Assay Buffer. Centrifuge to clear the lysate.
-
-
Standard Curve Preparation: Prepare a standard curve using the provided standard (e.g., DCIP).[10]
-
Reaction Mix Preparation: Prepare a reaction mix containing SDH Assay Buffer, SDH Substrate, and SDH Probe (electron acceptor).
-
Assay Procedure:
-
Add samples and controls to a 96-well plate.
-
Add the reaction mix to all wells except the standard curve wells.
-
Immediately measure the initial absorbance (A0) at the appropriate wavelength (e.g., 600 nm).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) and take subsequent absorbance readings (A1, A2, etc.) at regular intervals (e.g., every 5 minutes).
-
-
Data Analysis:
-
Calculate the change in absorbance over time (ΔA/min).
-
Use the standard curve to convert the ΔA/min to the amount of product formed per minute.
-
Normalize the activity to the amount of protein in each sample.
-
Mandatory Visualizations
Caption: General experimental workflow for studying the effects of this compound.
Caption: Signaling pathway showing the inhibitory effect of this compound on SDH.
References
- 1. Inhibition of succinate dehydrogenase activity impairs human T cell activation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyruvate transamination and NAD biosynthesis enable proliferation of succinate dehydrogenase-deficient cells by supporting aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SDHB downregulation facilitates the proliferation and invasion of colorectal cancer through AMPK functions excluding those involved in the modulation of aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of Lot-to-Lot Consistency and How to Achieve it | Business [shell.us]
- 8. How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials [synapse.patsnap.com]
- 9. research.chop.edu [research.chop.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Sdh-IN-1 Concentration for In Vitro Assays
Welcome to the technical support center for Sdh-IN-1, a potent inhibitor of succinate dehydrogenase (SDH). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in a variety of in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
FAQs: Frequently Asked Questions
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, this compound disrupts these crucial cellular energy production pathways. Its primary established use is as an antifungal agent, with a reported half-maximal inhibitory concentration (IC50) of 4.53 μM in that context.
Q2: What is the recommended starting concentration for this compound in mammalian cell-based assays?
A2: As specific IC50 values for this compound in mammalian cell lines are not widely published, a good starting point is to perform a dose-response experiment. We recommend a concentration range spanning from 0.1 µM to 50 µM. Based on its antifungal activity, a narrower starting range of 1 µM to 20 µM is a reasonable initial approach for many cell lines.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 3.54 mg of this compound (Molecular Weight: 354.21 g/mol ) in 1 mL of DMSO. It is recommended to warm the solution and use sonication to ensure it is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the potential off-target effects of this compound?
A4: While specific off-target effects of this compound have not been extensively documented, inhibitors of SDH can have broader metabolic consequences. Inhibition of SDH can lead to an accumulation of succinate, which may in turn affect other cellular processes, such as the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normoxic conditions. It is advisable to include appropriate controls in your experiments to account for potential off-target effects.
Q5: At what concentrations might I expect to see cytotoxicity with this compound?
A5: Cytotoxicity is cell-line dependent and should be determined empirically. A cell viability assay, such as an MTT or resazurin-based assay, should be performed with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the cytotoxic profile for your specific cell line and experimental conditions.
Troubleshooting Guides
Encountering issues with your this compound experiments? Consult the table below for common problems, their potential causes, and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak inhibition of SDH activity | - this compound concentration is too low.- Incorrect assay conditions.- this compound has degraded. | - Increase the concentration of this compound in a stepwise manner.- Ensure the assay buffer pH and temperature are optimal for SDH activity.- Prepare fresh stock solutions of this compound. |
| High background in assays | - Non-specific binding of this compound.- Contamination of reagents or cell culture. | - Include appropriate vehicle controls (DMSO).- Reduce the concentration of this compound.- Use sterile techniques and fresh reagents. |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent incubation times.- Freeze-thaw cycles of this compound stock. | - Ensure consistent cell numbers are seeded for each experiment.- Standardize all incubation times.- Aliquot this compound stock solution to avoid repeated freeze-thaw cycles. |
| Unexpected cell death or morphology changes | - Cytotoxicity of this compound at the concentration used.- Off-target effects. | - Determine the IC50 for cytotoxicity in your cell line and work at concentrations below this, if possible.- Lower the concentration of this compound.- Include a positive control for cytotoxicity. |
Quantitative Data Summary
The following table summarizes key quantitative information for this compound. Note that data for mammalian cells is limited and should be determined experimentally.
| Parameter | Value | Context |
| IC50 (Antifungal) | 4.53 µM | Inhibition of fungal succinate dehydrogenase. |
| Recommended Starting Concentration Range (Mammalian Cells) | 0.1 µM - 50 µM | For initial dose-response experiments. |
| Solubility | Soluble in DMSO | Prepare stock solutions in DMSO. |
| Molecular Weight | 354.21 g/mol | For calculating molar concentrations. |
Experimental Protocols
Here are detailed protocols for key in vitro assays. Remember to optimize these protocols for your specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of SDH Subunits
This protocol can be used to assess the effect of this compound on the expression levels of SDH subunits (e.g., SDHB).
Materials:
-
Cells treated with this compound and control cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against an SDH subunit (e.g., anti-SDHB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentration of this compound for the chosen duration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
SDH Enzyme Activity Assay
This colorimetric assay measures the activity of SDH in cell lysates.
Materials:
-
Cell lysates from treated and control cells
-
SDH Assay Buffer
-
SDH Substrate (e.g., succinate)
-
Electron acceptor (e.g., DCIP or a commercial probe)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare cell lysates from cells treated with this compound and control cells.
-
In a 96-well plate, add the cell lysate to the wells.
-
Prepare a reaction mixture containing the SDH assay buffer and the SDH substrate.
-
Initiate the reaction by adding the electron acceptor to the wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCIP) in kinetic mode for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C).[1]
-
The rate of decrease in absorbance is proportional to the SDH activity.
-
Compare the activity in this compound treated samples to the control samples.
Visualizations
Signaling Pathway of SDH Inhibition
References
potential off-target effects of Sdh-IN-1 in non-fungal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Sdh-IN-1, a representative succinate dehydrogenase (SDH) inhibitor, in non-fungal cells. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of an SDH inhibitor like this compound?
A1: this compound is designed to inhibit the enzymatic activity of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a key enzyme that links the Krebs cycle and the electron transport chain.[1][2] It catalyzes the oxidation of succinate to fumarate in the Krebs cycle while simultaneously reducing ubiquinone to ubiquinol in the electron transport chain.[1] Inhibition of SDH is expected to lead to an accumulation of succinate and a decrease in cellular respiration.
Q2: I am observing a significant decrease in cell viability at concentrations where I don't expect to see on-target effects. What could be the cause?
A2: This could be due to off-target effects of the inhibitor. While the intended target is SDH, small molecule inhibitors can sometimes interact with other proteins in the cell. We recommend performing a dose-response curve to determine the IC50 for cell viability and comparing it to the IC50 for SDH inhibition. A large discrepancy between these values may suggest off-target toxicity. Consider performing unbiased screening methods like cellular thermal shift assays (CETSA) or proteome-wide affinity chromatography to identify potential off-target binding partners.
Q3: My cells treated with an SDH inhibitor are showing metabolic changes beyond what is expected from SDH inhibition alone, such as alterations in glycolysis. Why is this happening?
A3: While inhibition of SDH directly impacts the Krebs cycle and oxidative phosphorylation, cells will often adapt their metabolism to compensate for the reduced mitochondrial function. This can include an upregulation of glycolysis to meet ATP demands, a phenomenon known as the Warburg effect, which is also observed in some cancer cells with SDH mutations.[3] To investigate this, you can measure lactate production and glucose uptake in your treated cells.
Q4: Are there any known cellular pathways that are particularly sensitive to off-target effects of SDH inhibitors?
A4: While specific off-target effects are compound-dependent, inhibiting a central metabolic enzyme like SDH can have broad cellular consequences. The accumulation of succinate, the substrate of SDH, can itself have signaling properties. For example, elevated succinate can inhibit 2-oxoglutarate-dependent dioxygenases, which are involved in various processes including histone and DNA demethylation, and collagen stability.[3] This can lead to epigenetic changes and alterations in the extracellular matrix.
Troubleshooting Guides
Problem 1: Inconsistent results in SDH activity assays.
-
Possible Cause 1: Assay conditions are not optimal.
-
Solution: Ensure that the concentration of substrates (succinate, ubiquinone analog) and the artificial electron acceptor (like DCPIP) are optimized for your experimental system.[1] Refer to the detailed experimental protocol below for a starting point.
-
-
Possible Cause 2: Compound precipitation.
-
Solution: Visually inspect your assay wells for any signs of compound precipitation. Test the solubility of your SDH inhibitor in the assay buffer at the concentrations you are using. If solubility is an issue, consider using a different solvent or adding a small amount of a non-ionic detergent like Triton X-100, after validating that it does not interfere with the assay.
-
Problem 2: Unexpected cellular phenotype observed after treatment.
-
Possible Cause: The observed phenotype is an off-target effect.
-
Solution: To distinguish between on-target and off-target effects, a rescue experiment can be performed. If the phenotype is due to SDH inhibition, it might be rescued by providing downstream metabolites of the Krebs cycle, such as fumarate or malate. Alternatively, using a structurally distinct SDH inhibitor should phenocopy the on-target effects. If the phenotype is not rescued or phenocopied, it is more likely to be an off-target effect.
-
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentrations for a representative SDH inhibitor. Researchers should generate their own data for this compound.
| Parameter | Value | Cell Line |
| On-Target Activity | ||
| SDH Enzymatic IC50 | 50 nM | Isolated Mitochondria |
| Cellular Succinate Accumulation EC50 | 200 nM | HEK293 |
| Off-Target Activity (Hypothetical) | ||
| Kinase X IC50 | > 10 µM | Recombinant Kinase Assay |
| GPCR Y IC50 | > 10 µM | Radioligand Binding Assay |
| Cellular Effects | ||
| Cell Viability IC50 | 5 µM | HEK293 |
| Apoptosis Induction EC50 | 2 µM | HeLa |
Key Experimental Protocols
Protocol 1: Spectrophotometric SDH Activity Assay
This protocol is adapted from methods used to assess SDH activity in cell lysates.[1]
-
Prepare Cell Lysates:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., 10 mM KH2PO4, pH 7.4, 2 mM EDTA, 1 mg/mL BSA) containing a protease inhibitor cocktail.
-
Determine protein concentration using a standard method like the BCA assay.
-
-
Assay Setup (96-well plate format):
-
In duplicate wells, add 5 µg of protein lysate.
-
To two wells, add 13 µL of 1X Assay Buffer and 2 µL of succinate (1 M stock).
-
To the other two wells (no-succinate control), add 15 µL of 1X Assay Buffer.
-
Add the SDH inhibitor at various concentrations.
-
-
Initiate Reaction:
-
Add an artificial electron acceptor mix containing decylubiquinone (DQ) and 2,6-dichlorophenolindophenol (DCPIP).
-
-
Measurement:
-
Immediately measure the decrease in absorbance of DCPIP at 600 nm over time using a plate reader. The rate of DCPIP reduction is proportional to SDH activity.
-
Visualizations
Caption: On-target effect of this compound leading to succinate accumulation.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
References
- 1. A novel human SDHA-knockout cell line model for the functional analysis of clinically-relevant SDHA variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel germline mutation in SDHA identified in a rare case of gastrointestinal stromal tumor complicated with renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A suppressor of dioxygenase inhibition in a yeast model of SDH deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming SDHI Resistance in Fungal Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with succinate dehydrogenase inhibitor (SDHI) fungicides and encountering resistance in fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to SDHI fungicides in fungal strains?
A1: The predominant mechanism of resistance to SDHI fungicides is target-site modification. This typically involves point mutations in the nuclear genes SdhB, SdhC, and SdhD, which encode the subunits of the succinate dehydrogenase (SDH) enzyme, also known as mitochondrial complex II.[1][2] These mutations alter the binding site of the fungicide, reducing its efficacy. A secondary mechanism involves the overexpression of ATP-binding cassette (ABC) transporters, which actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.
Q2: Are mutations in all Sdh genes equally common?
A2: No, the frequency of mutations in the different Sdh subunits can vary depending on the fungal species and the specific SDHI fungicide used for selection.[1][2] For instance, in Alternaria alternata isolates resistant to boscalid, mutations have been found in the SdhB, SdhC, and SdhD subunits, with varying prevalence.[1]
Q3: If a fungal strain is resistant to one SDHI fungicide, will it be resistant to all of them?
A3: Not necessarily. The cross-resistance patterns among different SDHI fungicides are complex and depend on the specific mutation in the SDH enzyme.[2][3][4] Some mutations can confer broad-spectrum resistance to multiple SDHIs, while others may only cause resistance to specific chemical groups within the SDHI class.[3][4] For example, certain mutations in the SdhB subunit of Botrytis cinerea confer resistance to boscalid but may not lead to significant resistance against fluopyram.[5] It is crucial to experimentally determine the cross-resistance profile for your specific fungal strain and SDHI compounds.
Q4: Do resistance-conferring mutations have a fitness cost for the fungus?
A4: Resistance mutations can sometimes be associated with a fitness penalty, which may manifest as reduced mycelial growth, lower sporulation, or decreased virulence in the absence of the fungicide.[6][7][8] However, this is not a universal rule. Some mutations have no discernible fitness cost, and in some cases, compensatory mutations can arise to mitigate any initial fitness disadvantages.[7][9]
Q5: What are the best practices for managing the development of SDHI resistance in the lab and in the field?
A5: To delay the emergence and spread of SDHI resistance, it is recommended to use integrated management strategies. These include:
-
Using mixtures: Applying SDHI fungicides in combination with fungicides that have a different mode of action.[3][10][11]
-
Alternating modes of action: Rotating the use of SDHI fungicides with fungicides from different chemical groups.[3][10][11]
-
Limiting applications: Reducing the number of SDHI applications per season or experimental cycle.[3][10][11]
-
Using appropriate dosages: Applying fungicides at the recommended effective rates.[10][12]
Troubleshooting Guides
Problem 1: My SDHI fungicide has suddenly lost efficacy against my fungal strain.
| Possible Cause | Troubleshooting Steps |
| Development of Target-Site Resistance | 1. Sequence the SdhB, SdhC, and SdhD genes: Compare the sequences from your resistant isolate to a sensitive wild-type strain to identify any point mutations.[1][5][13] 2. Perform a fungicide sensitivity assay: Determine the EC50 (Effective Concentration to inhibit 50% of growth) value of your isolate for the SDHI and compare it to the EC50 of a sensitive strain. A significant increase in the EC50 value indicates resistance. |
| Increased Efflux Pump Activity | 1. Perform a gene expression analysis: Use RT-qPCR to measure the expression levels of known ABC transporter genes in your resistant isolate and compare them to a sensitive strain. Upregulation of these genes in the resistant strain could indicate their involvement. 2. Use an efflux pump inhibitor: In your fungicide sensitivity assay, include an efflux pump inhibitor to see if it restores sensitivity to the SDHI fungicide. |
| Incorrect Fungicide Concentration or Degradation | 1. Verify the concentration of your stock solution. 2. Prepare fresh fungicide solutions for each experiment, as some compounds can degrade over time, especially when in solution. |
Problem 2: I have identified a mutation in an Sdh gene, but the level of resistance is lower than expected.
| Possible Cause | Troubleshooting Steps |
| The specific mutation confers low-level resistance. | Different mutations in the SDH enzyme can lead to varying degrees of resistance.[5][4] Consult the literature to see if the resistance level conferred by your specific mutation has been previously characterized. |
| Presence of a mixed population. | Your fungal culture may not be clonal and could contain a mixture of sensitive and resistant individuals. Re-isolate single spores or hyphal tips to establish a pure culture before re-testing. |
| Experimental variability. | Ensure that your experimental conditions (e.g., media, temperature, incubation time) are consistent across experiments, as these can influence the outcome of sensitivity assays. |
| Fitness cost of the mutation. | The mutation may be associated with a fitness cost that affects the growth of the fungus in your assay, potentially masking the full extent of resistance. Assess fitness parameters such as mycelial growth rate and sporulation in the absence of the fungicide.[14] |
Quantitative Data Summary
Table 1: Examples of Mutations in SDH Subunits and their Effect on SDHI Resistance in Alternaria alternata
| SDH Subunit | Mutation | Effect on Resistance to Boscalid | Cross-Resistance Profile | Reference |
| SdhB | H277Y | High resistance | Resistant to carboxin | [1] |
| SdhC | H134R | High resistance | Reduced sensitivity to penthiopyrad and fluopyram | [1] |
| SdhD | H133R | Moderate resistance | Reduced sensitivity to penthiopyrad | [1] |
Table 2: EC50 Values (µg/ml) of Boscalid and Fluopyram against Sensitive and Resistant Isolates of Alternaria solani
| Isolate Phenotype | Boscalid EC50 Range | Fluopyram EC50 Range | Reference |
| Sensitive | < 5 | < 1 | [13] |
| Moderately Resistant | 5.1 - 20 | Not specified | [13] |
| Highly Resistant | 20.1 - 100 | Not specified | [13] |
| Very Highly Resistant | > 100 | Not specified | [13] |
Experimental Protocols
Protocol 1: Determination of Fungicide Sensitivity (EC50) using a Mycelial Growth Assay
-
Prepare fungicide stock solutions: Dissolve the SDHI fungicide in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare amended media: Autoclave your desired fungal growth medium (e.g., Potato Dextrose Agar - PDA). As the medium cools to approximately 50-55°C, add the fungicide stock solution to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/ml). Also, prepare control plates with the solvent alone at the highest concentration used.
-
Inoculate plates: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony onto the center of each agar plate.
-
Incubate: Incubate the plates at the optimal growth temperature for the fungus in the dark.
-
Measure growth: After a set incubation period (e.g., 5-7 days), measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate percent inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control.
-
Determine EC50: Use a statistical software to perform a probit or log-logistic regression analysis to calculate the EC50 value.
Protocol 2: Molecular Identification of SDH Gene Mutations
-
DNA Extraction: Extract high-quality genomic DNA from a pure culture of the fungal isolate.
-
PCR Amplification: Design primers to amplify the coding regions of the SdhB, SdhC, and SdhD genes. Perform PCR using a high-fidelity polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing. Be sure to sequence both the forward and reverse strands.
-
Sequence Analysis: Assemble the forward and reverse sequences and align them to a reference sequence from a known sensitive isolate. Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change.
Visualizations
Caption: Mechanism of SDHI action and resistance.
References
- 1. ndsu.edu [ndsu.edu]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]
- 6. Molecular Mechanism of Sclerotinia sclerotiorum Resistance to Succinate Dehydrogenase Inhibitor Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. Fitness Penalties in the Evolution of Fungicide Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resistance.nzpps.org [resistance.nzpps.org]
- 11. afren.com.au [afren.com.au]
- 12. Practical measures to combat fungicide resistance in pathogens of wheat | AHDB [ahdb.org.uk]
- 13. scispace.com [scispace.com]
- 14. Double Mutations in Succinate Dehydrogenase Are Involved in SDHI Resistance in Corynespora cassiicola - PMC [pmc.ncbi.nlm.nih.gov]
Sdh-IN-1 degradation and storage conditions
Welcome to the technical support center for Sdh-IN-1, a potent inhibitor of succinate dehydrogenase (SDH). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at 4°C and protected from light.[1] It is supplied as a solid, and maintaining these conditions is crucial to prevent degradation and ensure its long-term stability.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For long-term storage of stock solutions, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
Q3: What is the stability of this compound in DMSO?
Q4: Is this compound sensitive to light?
A4: Yes, the material safety data sheet for this compound recommends protecting it from light.[1] Exposure to light can potentially lead to photodegradation. Therefore, it is important to store the solid compound and its solutions in light-protecting containers, such as amber vials.
Q5: What are the potential degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been extensively published. However, like many organic molecules, potential degradation mechanisms could include hydrolysis, oxidation, and photodegradation. To minimize degradation, it is crucial to adhere to the recommended storage and handling conditions, including storing at low temperatures, protecting from light, and using anhydrous solvents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected experimental results | Degradation of this compound due to improper storage. | Ensure this compound is stored at 4°C and protected from light as a solid.[1] For stock solutions, store in single-use aliquots at -20°C or -80°C. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the this compound stock solution to avoid multiple freeze-thaw cycles. | |
| Contamination of stock solution with water. | Use anhydrous DMSO for preparing stock solutions. Store solutions in tightly sealed vials to prevent moisture absorption. | |
| Precipitation of this compound in aqueous experimental media | Low aqueous solubility of this compound. | Ensure the final concentration of DMSO in the aqueous media is kept low, typically below 0.5%, to maintain solubility. Perform a solubility test in your specific experimental buffer before conducting the main experiment. |
| Variability between different batches of this compound | Differences in purity or handling of different lots. | Always note the lot number of the compound used in your experiments. If you observe significant variability, contact the supplier for information on the specific batch. |
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published, the following provides a general workflow for assessing its chemical stability.
Workflow for Assessing this compound Stability
Caption: A general experimental workflow for assessing the chemical stability of this compound under various conditions.
Signaling Pathway Inhibition
This compound is an inhibitor of Succinate Dehydrogenase (SDH), a key enzyme complex involved in both the citric acid cycle and the electron transport chain.
Caption: this compound inhibits the conversion of succinate to fumarate by targeting Succinate Dehydrogenase (SDH).
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Sdh-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vivo bioavailability of the succinate dehydrogenase inhibitor, Sdh-IN-1.
FAQs: Understanding and Improving this compound Bioavailability
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a small molecule inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. By targeting SDH, this compound disrupts the mitochondrial electron transport chain and the Krebs cycle. It has shown potent antifungal activities, particularly against Sclerotinia sclerotiorum. Its mechanism of action makes it a subject of interest for further investigation in antifungal drug development.
Q2: What are the known physicochemical properties of this compound that might affect its in vivo bioavailability?
Based on available data, a key property of this compound influencing its bioavailability is its solubility. It is reported to be soluble in dimethyl sulfoxide (DMSO) at a concentration of 16.67 mg/mL (47.06 mM), with solubility aided by ultrasonication and heating. Poor aqueous solubility is a common reason for low oral bioavailability of drug candidates.[1]
Q3: What are the common challenges encountered when working with poorly soluble compounds like this compound in vivo?
Researchers working with poorly soluble compounds often face several challenges that can impact in vivo studies:
-
Low Oral Bioavailability: The compound may not be absorbed efficiently from the gastrointestinal tract into the bloodstream.
-
High Dosing Requirements: To achieve a therapeutic concentration in the plasma, a large amount of the drug may be needed, which can be costly and increase the risk of toxicity.[1]
-
Precipitation Upon Administration: A compound dissolved in a non-aqueous vehicle for injection may precipitate when it comes into contact with aqueous physiological fluids.
-
Variability in Absorption: Inconsistent absorption can lead to high variability in experimental results.
Q4: What general strategies can be employed to improve the in vivo bioavailability of this compound?
Several formulation strategies can be explored to enhance the bioavailability of poorly soluble compounds.[2][3] These can be broadly categorized as:
-
Physical Modifications: Altering the physical properties of the drug substance.
-
Chemical Modifications: Modifying the chemical structure of the drug.
-
Formulation-Based Approaches: Utilizing excipients and delivery systems to improve solubility and absorption.[2]
Troubleshooting Guide: Low In Vivo Efficacy of this compound
This guide provides a step-by-step approach to troubleshoot and address issues related to the low in vivo bioavailability of this compound.
Problem: Limited or no observable in vivo effect of this compound at expected doses.
Possible Cause 1: Poor Solubility and Dissolution Rate
-
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility of your batch of this compound in various pharmaceutically acceptable solvents and co-solvents.
-
Particle Size Reduction: If working with a solid form, consider techniques like micronization or nanosizing to increase the surface area for dissolution.[1]
-
Formulation with Solubilizing Excipients: Explore the use of excipients that can enhance solubility.
-
Possible Cause 2: Inadequate Formulation for In Vivo Administration
-
Troubleshooting Steps:
-
Review Current Formulation: Analyze the components of your current vehicle. Is it optimal for a poorly soluble compound?
-
Explore Alternative Formulations: Consider the formulation strategies outlined in the table below. It is often beneficial to test multiple formulations in parallel during pilot studies.
-
Assess Formulation Stability: Ensure that this compound does not precipitate out of the formulation over time or upon dilution in aqueous media.
-
Possible Cause 3: First-Pass Metabolism
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability: If not already known, determine the metabolic stability of this compound using liver microsomes or hepatocytes.
-
Route of Administration: If extensive first-pass metabolism is suspected after oral administration, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection for initial efficacy studies.
-
Data Presentation: Formulation Strategies for Bioavailability Enhancement
The following table summarizes various formulation approaches that can be considered for improving the in vivo delivery of this compound.
| Formulation Strategy | Description | Advantages | Disadvantages | Key Excipients |
| Co-solvents | A mixture of a primary solvent (often water or saline) with one or more water-miscible organic solvents.[4] | Simple to prepare; suitable for early-stage in vivo screening. | Risk of drug precipitation upon dilution in vivo; potential for solvent toxicity. | DMSO, ethanol, polyethylene glycol (PEG), propylene glycol, glycerin. |
| Lipid-Based Formulations | The drug is dissolved or suspended in lipids, surfactants, and co-solvents.[5] | Can significantly enhance oral absorption by utilizing lipid absorption pathways.[5] | More complex to formulate and characterize; potential for GI side effects. | Oils (e.g., sesame oil, corn oil), surfactants (e.g., Cremophor®, Tween®), co-solvents. |
| Amorphous Solid Dispersions | The drug is dispersed in an amorphous state within a polymer matrix. | Increases the drug's apparent solubility and dissolution rate.[4] | Can be physically unstable and revert to a crystalline form; requires specialized manufacturing techniques. | HPMC, PVP, Soluplus®, Eudragit®. |
| Complexation with Cyclodextrins | The drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[6] | Increases aqueous solubility and can improve stability.[6] | Can be limited by the stoichiometry of the complex and the size of the drug molecule. | β-cyclodextrins, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD). |
| Nanosuspensions | The drug is formulated as nanoparticles, typically stabilized by surfactants or polymers. | Increases surface area for dissolution, leading to faster dissolution and improved absorption.[1] | Requires specialized equipment for production; potential for particle aggregation. | Surfactants (e.g., polysorbates), polymers (e.g., HPMC). |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Screening
-
Objective: To prepare a simple formulation of this compound for initial in vivo efficacy or pharmacokinetic studies.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80
-
Sterile saline or water for injection
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO. Use of a sonicator may aid dissolution.
-
Add PEG 400 to the solution and mix thoroughly.
-
Add Tween® 80 and mix until a clear solution is obtained.
-
Slowly add the sterile saline or water to the desired final volume while vortexing to prevent precipitation. A common vehicle composition is 10% DMSO, 40% PEG 400, 5% Tween® 80, and 45% saline.
-
Visually inspect the final formulation for any signs of precipitation.
-
Protocol 2: In Vivo Pharmacokinetic Study Design
-
Objective: To determine the pharmacokinetic profile of this compound following administration of a test formulation.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
Administer the this compound formulation to a cohort of animals via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Visualizations
Caption: Factors limiting the in vivo bioavailability of this compound.
Caption: Troubleshooting workflow for low bioavailability.
Caption: Mechanism of action of this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. journals.umcs.pl [journals.umcs.pl]
- 5. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 6. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sdh-IN-1 Applications in Plant Tissues
Welcome to the technical support center for Sdh-IN-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address the cytotoxic effects of this compound in plant tissue experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chemical inhibitor of Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain (ETC). Its primary mode of action is to block the ubiquinone-binding (Qp) site of the SDH enzyme. This inhibition disrupts the tricarboxylic acid (TCA) cycle and the ETC, leading to a decrease in cellular respiration and ATP synthesis, and an increase in reactive oxygen species (ROS) production.
Q2: Why am I observing high levels of cytotoxicity or cell death in my plant tissue experiments?
A2: this compound is designed to inhibit a fundamental cellular process. High cytotoxicity is an expected outcome. The degree of cytotoxicity will depend on the concentration of this compound used, the duration of exposure, and the type of plant tissue. Tissues with high metabolic activity, such as meristems or young seedlings, may be more sensitive.
Q3: What is the optimal concentration of this compound to use for my experiments?
A3: The optimal concentration is highly dependent on the plant species, tissue type, and the desired experimental outcome. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific system. A starting point for many applications might be in the low micromolar range, based on its known IC50 of 4.53 μM in fungal assays[1].
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light[1]. When preparing working solutions, ensure the final concentration of DMSO in the plant culture medium is low (typically <0.1%) to avoid solvent-induced toxicity[2].
Q5: Is this compound stable in plant tissue culture medium?
Troubleshooting Guides
Problem 1: Inconsistent or No Effect of this compound
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Ensure this compound is fully dissolved in DMSO before adding to the aqueous culture medium. Precipitates may form if the concentration is too high. Consider using a vehicle control (medium with the same concentration of DMSO) to ensure observed effects are not due to the solvent. |
| Compound Degradation | Prepare fresh working solutions from frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution[1]. |
| Incorrect Concentration | Verify calculations for dilutions. Perform a new dose-response experiment to confirm the effective concentration range for your specific plant tissue. |
| Resistant Plant Tissue | Some plant tissues may have lower metabolic rates or mechanisms to bypass the inhibition. Consider using a different, more metabolically active tissue (e.g., root tips, suspension cells) or increasing the exposure time. |
Problem 2: Excessive Cytotoxicity Even at Low Concentrations
| Possible Cause | Troubleshooting Step |
| High Sensitivity of Plant Material | Reduce the concentration range in your dose-response experiments. Shorten the incubation time to capture early cytotoxic effects before widespread cell death. |
| Solvent Toxicity | Ensure the final DMSO concentration in your culture medium is non-toxic to your plant tissue. Run a DMSO-only control series to determine the tolerance of your system. |
| Secondary Effects of Treatment | The observed cytotoxicity may be a result of downstream events like excessive ROS production. Consider co-treatments with antioxidants (e.g., ascorbic acid) to investigate the role of oxidative stress. |
Experimental Protocols & Data Presentation
To quantitatively assess the cytotoxicity of this compound, a dose-response curve should be generated. The following table illustrates how to structure the data obtained from such an experiment.
Table 1: Example Dose-Response Data for this compound on Plant Protoplasts
| This compound Conc. (µM) | Protoplast Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 95.2 ± 3.1 |
| 0.1 | 92.5 ± 4.5 |
| 1 | 78.3 ± 5.2 |
| 5 | 51.6 ± 6.8 |
| 10 | 25.1 ± 4.9 |
| 25 | 8.9 ± 2.3 |
| 50 | 2.1 ± 1.0 |
Protocol 1: Protoplast Viability Assay using FDA Staining
This protocol is adapted for determining the viability of plant protoplasts treated with this compound.
Materials:
-
Plant tissue (e.g., young leaves from Arabidopsis thaliana)
-
Enzyme solution (e.g., 1.5% Cellulase R10, 0.4% Macerozyme R10 in a wash solution)
-
Wash solution (e.g., W5 solution: 154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7)
-
This compound stock solution (in DMSO)
-
Fluorescein diacetate (FDA) stock solution (5 mg/mL in acetone)
-
Hemocytometer and fluorescence microscope
Procedure:
-
Protoplast Isolation: Isolate protoplasts from plant tissue using the enzymatic method. Briefly, incubate finely cut leaf strips in the enzyme solution with gentle shaking for 4-5 hours in the dark.
-
Purification: Filter the protoplast suspension through nylon mesh (e.g., 38-120 µm) to remove debris. Purify the protoplasts by centrifugation and resuspension in the wash solution[5].
-
Treatment: Adjust the protoplast density to approximately 2 x 10^5 cells/mL. Aliquot the protoplast suspension into a multi-well plate. Add this compound to achieve the desired final concentrations. Include a vehicle control (DMSO only). Incubate for the desired time (e.g., 12-24 hours).
-
Staining: Add FDA stock solution to the protoplast suspension to a final concentration of 0.01%. Mix gently and incubate for 5-10 minutes at room temperature[6][7].
-
Quantification: Place a sample of the stained protoplasts onto a hemocytometer. Using a fluorescence microscope with a blue light excitation filter, count the number of fluorescent (viable) and non-fluorescent (non-viable) protoplasts.
-
Calculation: Calculate the percentage of viability: (Number of viable cells / Total number of cells) x 100.
Protocol 2: Measuring Mitochondrial Respiration in Plant Tissues
This protocol measures the direct effect of this compound on mitochondrial function.
Materials:
-
Isolated plant mitochondria (protocols for isolation from various tissues are available[1][8][9])
-
Respiration buffer
-
Oxygen electrode system (e.g., Clark-type)
-
This compound stock solution (in DMSO)
-
Substrates (e.g., succinate, ADP, NADH)
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from your plant tissue of interest following established protocols[1]. Determine the protein concentration of the mitochondrial suspension.
-
Oxygen Electrode Setup: Calibrate the oxygen electrode according to the manufacturer's instructions. Add air-saturated respiration buffer to the reaction chamber, maintained at a constant temperature (e.g., 25°C).
-
Baseline Respiration: Add a known amount of isolated mitochondria (e.g., 150 µg of total mitochondrial protein) to the chamber[1]. Record the baseline oxygen consumption.
-
Substrate Addition: Initiate respiration by adding a substrate for Complex II, such as succinate. After the rate stabilizes, add ADP to stimulate ATP synthesis (State 3 respiration).
-
Inhibition: Once a stable State 3 respiration rate is achieved, inject a known concentration of this compound into the chamber. Record the subsequent change in the rate of oxygen consumption.
-
Data Analysis: Calculate the rate of oxygen consumption (in nmol O2/min/mg protein) before and after the addition of this compound. The percentage of inhibition can then be determined.
Table 2: Example Data from Mitochondrial Respiration Assay
| Treatment | Oxygen Consumption Rate (nmol O2/min/mg protein) | % Inhibition |
| Succinate + ADP (Control) | 185.4 | 0% |
| + 1 µM this compound | 122.1 | 34.1% |
| + 5 µM this compound | 65.8 | 64.5% |
| + 10 µM this compound | 21.3 | 88.5% |
Visualizations
Caption: Mechanism of this compound induced cytotoxicity.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Isolation and Respiratory Measurements of Mitochondria from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 3. Stability of tissue culture medium pH as a function of autoclaving, time, and cultured plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Stability of tissue culture medium pH as a function of autoclaving, time, and cultured plant material | Semantic Scholar [semanticscholar.org]
- 5. An Efficient Procedure for Protoplast Isolation from Mesophyll Cells and Nuclear Fractionation in Rice [bio-protocol.org]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. Measurement of Plant Cell Viability - Lifeasible [lifeasible.com]
- 8. Isolation and Measurement of Respiration and Structural Studies of Purified Mitochondria from Heterotrophic Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Isolation and Respiratory Measurements of Mitochondria from Arabidopsis thaliana [jove.com]
Technical Support Center: Method Refinement for Sdh-IN-1 Mitochondrial Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sdh-IN-1 in mitochondrial assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II. Its primary mechanism of action is the inhibition of the enzymatic activity of SDH, which plays a crucial role in both the Krebs cycle and the electron transport chain. By inhibiting SDH, this compound blocks the oxidation of succinate to fumarate. This compound has an IC50 of 4.53 μM for SDH.
Q2: What are the common downstream cellular effects of SDH inhibition by this compound?
The inhibition of SDH by this compound leads to the intracellular accumulation of succinate. Elevated succinate levels can competitively inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs). The inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), even under normoxic conditions, triggering a "pseudo-hypoxic" state. This can influence a variety of cellular processes including metabolism, inflammation, and cell survival.[1]
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound can be dissolved in DMSO. For example, a 10 mM stock solution can be prepared. It is recommended to use freshly opened, anhydrous DMSO to ensure optimal solubility. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
SDH Activity Assays
Q: I am observing low or no inhibition of SDH activity after treating with this compound. What are the possible causes and solutions?
A:
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your assay. The reported IC50 is 4.53 μM, so a concentration range around this value should be effective. Consider performing a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. |
| This compound Degradation | Ensure that the this compound stock solution has been stored properly at -20°C or -80°C and protected from light. Prepare fresh dilutions from the stock for each experiment. |
| High Protein Concentration in Lysate | An excessively high concentration of mitochondrial protein in the assay can overwhelm the inhibitor. Try diluting the cell or mitochondrial lysate and re-run the assay. |
| Assay Buffer Components | Certain components in the assay buffer may interfere with the inhibitor. Ensure the buffer composition is compatible with the assay and the inhibitor. Refer to established protocols for SDH activity assays. |
| Insufficient Incubation Time | The inhibitor may require a certain amount of time to interact with the enzyme. Ensure you are pre-incubating the lysates with this compound for a sufficient period before adding the substrate. |
Q: My SDH activity assay is showing high background signal. How can I reduce it?
A:
| Possible Cause | Troubleshooting Steps |
| Non-enzymatic Reduction of DCIP | The electron acceptor, 2,6-dichlorophenolindophenol (DCIP), can be reduced by other cellular components. Include a control well with all reagents except the succinate substrate to measure the background rate of DCIP reduction. Subtract this background rate from your sample readings. |
| Contaminated Reagents | Ensure all reagents, especially the assay buffer and DCIP solution, are fresh and free of contaminants that could contribute to background signal. |
| Presence of Other Reducing Agents | Samples may contain other reducing agents. Consider a sample preparation step to partially purify mitochondria and remove cytosolic contaminants. |
Cell-Based Mitochondrial Function Assays (e.g., Seahorse XF)
Q: I am not observing the expected decrease in Oxygen Consumption Rate (OCR) after adding this compound in my Seahorse assay.
A:
| Possible Cause | Troubleshooting Steps |
| Cell Permeability Issues | While this compound is cell-permeable, its uptake can vary between cell types. Ensure an adequate incubation time with the inhibitor before starting the Seahorse measurement. You may need to optimize the incubation time for your specific cell line. |
| Sub-optimal Inhibitor Concentration | The effective concentration in a cellular assay may be different from the enzymatic IC50. Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting OCR in your cells. |
| Alternative Substrate Utilization | Cells may be utilizing alternative substrates for respiration that bypass Complex II. Ensure your assay medium contains substrates that favor respiration through Complex II (e.g., by providing succinate and rotenone to inhibit Complex I). |
| This compound Instability in Media | Test the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment. |
Q: I am seeing a significant drop in both OCR and Extracellular Acidification Rate (ECAR) after this compound treatment, suggesting general cytotoxicity.
A:
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | High concentrations of any compound can lead to off-target effects and cytotoxicity. Lower the concentration of this compound to a range closer to its IC50 and perform a cell viability assay (e.g., MTT or LDH release) in parallel to your Seahorse experiment to assess cytotoxicity. |
| Off-target Effects | This compound may have off-target effects at higher concentrations. If possible, use a structurally different SDH inhibitor as a control to confirm that the observed effects are due to SDH inhibition. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.5%). Include a vehicle control in all experiments. |
Experimental Protocols
Colorimetric Succinate Dehydrogenase (SDH) Activity Assay
This protocol is adapted from commercially available kits and is suitable for measuring SDH activity in isolated mitochondria or cell lysates.
Materials:
-
SDH Assay Buffer (e.g., 10 mM potassium phosphate, 2 mM EDTA, pH 7.8)
-
Succinate solution (substrate)
-
2,6-dichlorophenolindophenol (DCIP) solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (electron carrier)
-
This compound
-
Cell or mitochondrial lysate
Procedure:
-
Prepare cell or mitochondrial lysates according to standard protocols. Determine the protein concentration of the lysates.
-
In a 96-well plate, add your sample (e.g., 10-50 µg of protein) to each well. Adjust the volume with SDH Assay Buffer.
-
Add this compound at various concentrations to the desired wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare a reaction mix containing SDH Assay Buffer, succinate, DCIP, and PMS.
-
Initiate the reaction by adding the reaction mix to each well.
-
Immediately measure the absorbance at 600 nm in a kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.
-
Calculate the rate of DCIP reduction (decrease in absorbance over time). The SDH activity is proportional to this rate.
Seahorse XF Cell Mito Stress Test with this compound
This protocol outlines how to incorporate this compound into a standard Seahorse XF Cell Mito Stress Test to assess its impact on mitochondrial respiration.
Materials:
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
This compound
-
Adherent cells cultured in a Seahorse XF plate
-
Seahorse XF Assay Medium
Procedure:
-
Seed cells in a Seahorse XF plate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with desired substrates (e.g., glucose, pyruvate, glutamine).
-
Equilibrate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare the inhibitor plate by loading the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the sensor cartridge.
-
To test the acute effect of this compound, it can be injected from one of the ports. Alternatively, to measure the effect of pre-treatment, incubate the cells with this compound for a desired period (e.g., 1-4 hours) before starting the Seahorse assay.
-
Run the Seahorse XF Cell Mito Stress Test protocol on the instrument.
-
Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[2]
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the ratiometric dye JC-1 to assess changes in mitochondrial membrane potential following treatment with this compound.
Materials:
-
JC-1 dye
-
FCCP (positive control for depolarization)
-
This compound
-
Cells in culture
-
Fluorescence plate reader, microscope, or flow cytometer
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control and a positive control treated with FCCP (e.g., 10 µM for 10-15 minutes).
-
Prepare the JC-1 staining solution in cell culture medium (final concentration typically 1-5 µM).
-
Remove the treatment medium and add the JC-1 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells with warm phosphate-buffered saline (PBS).
-
Measure the fluorescence. For ratiometric analysis, measure both the green fluorescence (monomers, indicating low ΔΨm) at ~529 nm and the red fluorescence (aggregates, indicating high ΔΨm) at ~590 nm.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[3][4][5][6][7][8]
Visualizations
Caption: this compound inhibits SDH, leading to succinate accumulation and HIF-1α stabilization.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. Increased HIF1 alpha in SDH and FH deficient tumors does not cause microsatellite instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. medium.com [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
Validation & Comparative
A Comparative Guide to the Antifungal Activity of Carboxin and Boscalid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal activities of carboxin, a first-generation succinate dehydrogenase inhibitor (SDHI), and boscalid, a newer-generation SDHI. This comparison is supported by experimental data to assist researchers in understanding the evolution and differential efficacy of SDHI fungicides.
Introduction
Succinate dehydrogenase inhibitors (SDHIs) are a significant class of fungicides that target cellular respiration in pathogenic fungi. They function by inhibiting Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain, a crucial enzyme for both the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. This inhibition disrupts ATP production, leading to fungal cell death.[1][2]
Carboxin , introduced in the 1960s, was one of the first systemic fungicides in the oxathiin class.[1][3] It exhibits a narrow spectrum of activity, primarily effective against Basidiomycetes.[1][3] Boscalid , a pyridinecarboxamide fungicide introduced by BASF in 2002, represents a newer generation of SDHIs with a broader antifungal spectrum.[1][4]
This guide will delve into a direct comparison of their antifungal efficacy, supported by quantitative data, and provide detailed experimental methodologies for the cited experiments.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Both carboxin and boscalid share the same primary mechanism of action. They bind to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase (SDH) enzyme complex. This binding event physically blocks the natural substrate, ubiquinone, from accessing the active site. Consequently, the transfer of electrons from succinate to ubiquinone is halted, which disrupts the entire electron transport chain and leads to a cessation of cellular respiration and energy production.
Comparative Antifungal Spectrum and Efficacy
The primary difference between carboxin and boscalid lies in their spectrum of activity and efficacy against various fungal pathogens. Carboxin's use is largely limited to Basidiomycetes, such as rusts and smuts.[3] In contrast, boscalid is a broad-spectrum fungicide effective against a wider range of fungi, including species from the Ascomycetes and Deuteromycetes.[1][4]
The following tables summarize the available quantitative data (EC50 and MIC values) for carboxin and boscalid against several fungal species. EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in fungal growth, while MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth.
Table 1: Comparative EC50 Values (µg/mL) of Carboxin and Boscalid
| Fungal Species | Carboxin (EC50 in µg/mL) | Boscalid (EC50 in µg/mL) | Reference(s) |
| Alternaria alternata | >100 | 0.055 - 4.222 (>100 for resistant isolates) | [5][6] |
| Sclerotinia minor | Not widely reported | 0.01 - 1.0 | [7] |
| Sclerotinia sclerotiorum | Not widely reported | 0.1 - 1.0 | [7] |
| Botrytis cinerea | Not widely reported | <1 (for sensitive isolates) | [8] |
Table 2: Comparative MIC Values (µg/mL) of Carboxin and Boscalid
| Fungal Species | Carboxin (MIC in µg/mL) | Boscalid (MIC in µg/mL) | Reference(s) |
| Aspergillus amstelodami (sensitive strain) | ~50 | Not widely reported | [9] |
| Various environmental fungal isolates | Varies by species | Varies by species | [10][11] |
Note: Direct comparative studies with extensive EC50 and MIC values for both compounds against the same panel of fungi are limited. The data presented is compiled from various sources and may have been generated under different experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antifungal activity of compounds like carboxin and boscalid.
Mycelial Growth Inhibition Assay (Agar Dilution Method)
This method is commonly used to determine the EC50 value of a fungicide.
Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50%.
Materials:
-
Pure culture of the test fungus
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Fungicide stock solution (e.g., in DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5-7 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Prepare a stock solution of the fungicide (e.g., carboxin or boscalid) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Autoclave the growth medium (e.g., PDA) and cool it to 45-50°C in a water bath.
-
Add the required volume of the fungicide stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should be prepared with the solvent alone.
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing fungal culture, take a mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelial side down, in the center of each fungicide-amended and control plate.
-
-
Incubation:
-
Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant size.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
-
-
The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[12][13][14]
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is a standard for determining the MIC of an antifungal agent.
Objective: To determine the lowest concentration of a fungicide that inhibits the visible growth of a fungus.
Materials:
-
Pure culture of the test fungus
-
RPMI-1640 medium (or other suitable broth)
-
Fungicide stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Prepare a fungal spore or yeast cell suspension from a fresh culture in sterile saline or broth.
-
Adjust the concentration of the inoculum to a standardized density (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Preparation of Fungicide Dilutions:
-
Perform serial two-fold dilutions of the fungicide stock solution in the broth medium directly in the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Include a positive control (broth with inoculum, no fungicide) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add a standardized volume of the fungal inoculum to each well containing the fungicide dilutions and the positive control well.
-
Incubate the microtiter plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
-
Reading the MIC:
Conclusion
The comparison between carboxin and boscalid highlights the evolution of SDHI fungicides. While both compounds share a common mechanism of action, their antifungal spectrum and efficacy differ significantly. Carboxin, as a first-generation SDHI, has a narrow range of activity, primarily against Basidiomycetes. In contrast, boscalid, a newer-generation SDHI, demonstrates a much broader spectrum, controlling a wider array of economically important fungal pathogens. The development of resistance to older fungicides like carboxin has also driven the need for newer compounds with different binding characteristics to the SDH enzyme. This comparative guide provides researchers with a foundational understanding of the differential antifungal activities of these two important SDHIs, supported by quantitative data and standardized experimental protocols.
References
- 1. Boscalid - Wikipedia [en.wikipedia.org]
- 2. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 3. eagri.org [eagri.org]
- 4. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to Boscalid Fungicide in Alternaria alternata Isolates from Pistachio in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2.5.1. In Vitro Tests of Mycelial Growth Inhibition [bio-protocol.org]
- 13. 2.3. Growth inhibition assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to SDH Inhibition: Sdh-IN-1 versus Boscalid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Sdh-IN-1 and boscalid as inhibitors of succinate dehydrogenase (SDH), a critical enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This document summarizes key quantitative data, outlines experimental methodologies for assessing SDH inhibition, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
Succinate dehydrogenase (SDH) has emerged as a significant target in antifungal agent development and cancer research. Boscalid, a well-established carboxamide fungicide, effectively controls a broad spectrum of plant pathogens by inhibiting SDH. This compound is a more recently identified potent SDH inhibitor with demonstrated antifungal properties. This guide presents a comparative analysis of their inhibitory activities based on available experimental data.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory potency of this compound and boscalid against SDH and their efficacy against various fungal pathogens.
Table 1: In Vitro SDH Inhibition
| Compound | Target | IC50 (μM) | Source |
| This compound | Succinate Dehydrogenase (unspecified) | 4.53 | [1] |
| Boscalid | Human Succinate Dehydrogenase | 4.8 | [2] |
Table 2: Antifungal Efficacy (EC50 Values)
| Compound | Fungal Species | EC50 | Source |
| This compound | Sclerotinia sclerotiorum | 0.14 mg/L | [1] |
| Boscalid | Sclerotinia sclerotiorum | 0.0383 µg/mL (mean) | [3] |
| Boscalid | Sclerotinia sclerotiorum | 0.51 µg/mL | [4] |
| Boscalid | Mycosphaerella fijiensis | Varies by isolate resistance | [5] |
| Boscalid | Didymella applanata | 1.95 µg/mL (mean, 2013 isolates) | [6] |
Mechanism of Action: SDH Inhibition
Both this compound and boscalid function by inhibiting the activity of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a key enzyme that links the TCA cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain.
By blocking the ubiquinone-binding site of the SDH complex, these inhibitors disrupt the mitochondrial respiratory chain, leading to a halt in cellular respiration and energy production. This inhibition also causes an accumulation of succinate.
Signaling Pathway of SDH Inhibition
The inhibition of SDH triggers a cascade of downstream cellular events. The accumulation of succinate can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that plays a central role in the cellular response to low oxygen. This "pseudohypoxic" state can influence various cellular processes, including angiogenesis and metabolism, and is a key area of investigation in cancer research.
Caption: Signaling pathway of SDH inhibition.
Experimental Protocols
The determination of SDH inhibitory activity is crucial for comparing the potency of compounds like this compound and boscalid. Below is a generalized protocol for a colorimetric SDH activity assay.
Protocol: Colorimetric Succinate Dehydrogenase (SDH) Activity Assay
This protocol is based on the reduction of an electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction, allowing for spectrophotometric measurement of enzyme activity.
Materials:
-
Isolated mitochondria or cell/tissue lysates
-
SDH Assay Buffer (e.g., phosphate buffer, pH 7.2)
-
Succinate (substrate)
-
DCPIP (electron acceptor)
-
Test inhibitors (this compound, boscalid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare mitochondrial fractions or cell/tissue lysates from the desired source. Protein concentration should be determined to ensure equal loading.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing SDH Assay Buffer, succinate, and DCPIP.
-
Inhibitor Addition: Add varying concentrations of the test inhibitors (this compound or boscalid) to the respective wells. Include a solvent control (e.g., DMSO) and a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding the prepared mitochondrial or cell/tissue lysate to each well.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the decrease in absorbance at 600 nm over time (e.g., every minute for 10-30 minutes) at a constant temperature (e.g., 25°C). The rate of DCPIP reduction is proportional to the SDH activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of SDH inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of SDH activity).
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Selectivity of Succinate Dehydrogenase Inhibitors: A Comparative Analysis of Fungal vs. Mammalian Enzymes
For Researchers, Scientists, and Drug Development Professionals
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme in the electron transport chain and the tricarboxylic acid (TCA) cycle. Its inhibition can have profound effects on cellular respiration and energy production. A class of fungicides known as succinate dehydrogenase inhibitors (SDHIs) specifically target this enzyme. While highly effective against pathogenic fungi, concerns have been raised about their potential off-target effects in mammals due to the conserved nature of SDH across species. This guide provides a comparative analysis of the selectivity of several widely used SDHI fungicides for fungal versus mammalian succinate dehydrogenase, supported by experimental data and detailed protocols.
It is important to note that the specific inhibitor "Sdh-IN-1" mentioned in the query does not correspond to a known compound in the scientific literature. Therefore, this guide focuses on a selection of well-characterized and commercially significant SDHI fungicides to illustrate the principles of selectivity.
Data Presentation: Comparative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. The following table summarizes the IC50 values for eight common SDHI fungicides against succinate-cytochrome c reductase (SCCR) activity in mitochondria isolated from the fungus Botrytis cinerea and from Homo sapiens (human). A lower IC50 value indicates a higher potency of the inhibitor. The selectivity index is calculated as the ratio of the mammalian IC50 to the fungal IC50, with a higher value indicating greater selectivity for the fungal enzyme.
| SDHI Fungicide | Fungal IC50 (Botrytis cinerea) [µM] | Mammalian IC50 (Homo sapiens) [µM] | Selectivity Index (Mammalian/Fungal) |
| Bixafen | >100 | 0.34 | - |
| Isopyrazam | >100 | 0.63 | - |
| Boscalid | 0.03 | 4.8[1] | 160 |
| Fluxapyroxad | 0.07 | >100 | >1428 |
| Penthiopyrad | 0.15 | >100 | >667 |
| Sedaxane | 0.23 | >100 | >435 |
| Carboxin | 0.4 | 15 | 37.5 |
| Flutolanil | 4.5 | >100 | >22 |
Data for this table is primarily sourced from a comparative study by Bénit et al., which evaluated the inhibitory effects of these eight SDHIs on mitochondrial respiratory chain activities in different species. It is important to note that some SDHIs, like bixafen and isopyrazam, showed potent inhibition of human SDH, with IC50 values in the low micromolar range, while their effect on the tested fungus was less pronounced under the assay conditions[1].
Experimental Protocols
The determination of IC50 values for SDH inhibitors is crucial for assessing their potency and selectivity. A common method is the succinate dehydrogenase activity assay, which measures the enzyme's ability to oxidize succinate.
Principle of the Succinate Dehydrogenase (SDH) Activity Assay
SDH catalyzes the oxidation of succinate to fumarate. In this in vitro assay, electrons from this reaction are transferred to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is a colored compound. As DCPIP is reduced, it becomes colorless, and the rate of this color change, measured as a decrease in absorbance at 600 nm, is proportional to the SDH activity. The assay is performed in the presence of various concentrations of the inhibitor to determine the concentration at which the enzyme activity is reduced by 50% (the IC50).
Detailed Methodology for SDH Inhibition Assay
1. Preparation of Mitochondria:
-
Fungal Mitochondria (e.g., Botrytis cinerea):
-
Grow fungal mycelia in a suitable liquid medium.
-
Harvest the mycelia by filtration and wash with a buffer solution.
-
Disrupt the fungal cells using mechanical methods (e.g., bead beating or a French press) in an ice-cold isolation buffer.
-
Centrifuge the homogenate at a low speed to remove cell debris.
-
Pellet the mitochondria from the supernatant by high-speed centrifugation.
-
Resuspend the mitochondrial pellet in a suitable assay buffer.
-
-
Mammalian Mitochondria (e.g., from cell culture or tissue):
-
Harvest cultured cells or homogenize fresh tissue in an ice-cold isolation buffer.
-
Perform differential centrifugation steps to enrich for the mitochondrial fraction.
-
Wash the mitochondrial pellet and resuspend it in the assay buffer.
-
2. SDH Activity Assay:
-
Reagents:
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Succinate solution (substrate)
-
DCPIP solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (electron carrier)
-
Detergent (e.g., lauryl maltoside) to solubilize the enzyme
-
Potassium cyanide (KCN) or sodium azide to inhibit complex IV
-
Rotenone to inhibit complex I
-
SDHI fungicide stock solutions (in a suitable solvent like DMSO)
-
-
Procedure:
-
In a 96-well plate or cuvettes, add the assay buffer, KCN, and rotenone.
-
Add the mitochondrial preparation to each well.
-
Add varying concentrations of the SDHI fungicide to the test wells. Include a control well with no inhibitor.
-
Add PMS and DCPIP to all wells.
-
Initiate the reaction by adding the succinate solution.
-
Immediately measure the absorbance at 600 nm and continue to monitor the decrease in absorbance over time (kinetic measurement) using a spectrophotometer or plate reader.
-
3. IC50 Determination:
-
Calculate the initial rate of the reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Normalize the rates relative to the control (no inhibitor) to get the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of SDH activity.
Signaling Pathways and Experimental Workflows
dot
Caption: Experimental workflow for determining the selectivity of SDH inhibitors.
Conclusion
The data presented in this guide demonstrate that while SDHI fungicides are designed to target fungal succinate dehydrogenase, their selectivity varies significantly. Some SDHIs, such as boscalid and fluxapyroxad, exhibit a high degree of selectivity for the fungal enzyme over its mammalian counterpart. In contrast, others like bixafen and isopyrazam show potent inhibition of human SDH, raising potential concerns for off-target effects. This highlights the importance of rigorous comparative studies in the development and risk assessment of new fungicides. The provided experimental protocol offers a standardized approach for researchers to evaluate the selectivity profile of novel SDH inhibitors.
References
Comparative Analysis of Sdh-IN-1 Analogs as Succinate Dehydrogenase Inhibitors
A comprehensive guide to the structure-activity relationship of novel thiophene/furan-1,3,4-oxadiazole carboxamides, including the potent antifungal agent Sdh-IN-1.
This guide provides a detailed comparison of this compound and its analogs, a series of novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives that function as potent inhibitors of succinate dehydrogenase (SDH). The objective of this document is to furnish researchers, scientists, and drug development professionals with a thorough understanding of the structure-activity relationships (SAR) within this chemical series, supported by experimental data and detailed methodologies.
Structure-Activity Relationship and Performance Data
The inhibitory activity of this compound and its analogs against succinate dehydrogenase (SDH) and their antifungal efficacy against various phytopathogenic fungi have been systematically evaluated. The core structure consists of a central 1,3,4-oxadiazole ring linked to a thiophene or furan moiety on one side and a substituted phenyl ring via a carboxamide linkage on the other. The structure-activity relationship studies reveal several key features that influence the biological activity of these compounds.
Key SAR Observations:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring play a crucial role in determining the antifungal potency. Electron-withdrawing groups, particularly halogens (F, Cl, Br), at the ortho and para positions tend to enhance activity. For instance, this compound (compound 4i ) possesses a 2,4-difluorophenyl moiety, which contributes significantly to its high efficacy.
-
Thiophene vs. Furan Moiety: Analogs containing a thiophene ring generally exhibit superior antifungal activity compared to those with a furan ring.
-
Substitution on the Thiophene/Furan Ring: The presence of a methyl group at the 5-position of the thiophene or furan ring is a common feature among the more active compounds.
The quantitative data for this compound and a selection of its analogs are summarized in the table below.
| Compound ID | R | X | IC50 (μM) vs. SDH | EC50 (mg/L) vs. S. sclerotiorum | EC50 (mg/L) vs. B. cinerea | EC50 (mg/L) vs. A. solani |
| This compound (4i ) | 2,4-di-F | S | 4.53 ± 0.19 | 0.140 ± 0.034 | >50 | 28.5 ± 1.5 |
| 4b | 2-F | S | ND | 0.85 ± 0.05 | 15.2 ± 0.8 | >50 |
| 4g | 4-Cl | S | 1.01 ± 0.21 | 0.45 ± 0.03 | 25.1 ± 1.2 | >50 |
| 4h | 4-Br | S | ND | 0.68 ± 0.04 | 30.4 ± 1.9 | >50 |
| 5j | 2-Cl, 4-F | O | ND | 1.1 ± 0.1 | >50 | >50 |
| Boscalid (Control) | - | - | 3.51 ± 2.02 | 0.645 ± 0.023 | 20.3 ± 1.1 | 45.6 ± 2.3 |
ND: Not Determined
Experimental Protocols
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
The antifungal activity of the synthesized compounds was evaluated against seven phytopathogenic fungi (Sclerotinia sclerotiorum, Botrytis cinerea, Alternaria solani, Rhizoctonia solani, Fusarium oxysporum, Colletotrichum capsici, and Gibberella zeae) using the mycelial growth rate method.
-
Preparation of Media: Potato dextrose agar (PDA) medium was prepared and autoclaved.
-
Incorporation of Compounds: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Appropriate volumes of the stock solutions were added to the molten PDA medium to achieve the desired final concentrations. The final concentration of DMSO in the medium was maintained at less than 1% (v/v).
-
Inoculation: Mycelial discs (5 mm in diameter) were taken from the edge of a 3-day-old culture of the respective fungi and placed at the center of the PDA plates containing the test compounds.
-
Incubation: The plates were incubated at 25 ± 1 °C in the dark.
-
Data Collection: The diameter of the fungal colonies was measured when the mycelial growth in the control plates (containing only DMSO) reached the edge of the plate.
-
Calculation: The percentage of mycelial growth inhibition was calculated using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
-
EC50 Determination: The median effective concentration (EC50) values were calculated by probit analysis based on the inhibition rates at a series of concentrations.
Succinate Dehydrogenase (SDH) Inhibition Assay
The inhibitory activity of the compounds against SDH was determined using a spectrophotometric method.
-
Enzyme Preparation: Mitochondria containing SDH were isolated from Sclerotinia sclerotiorum mycelia.
-
Reaction Mixture: The reaction was carried out in a 96-well plate. Each well contained:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM succinate
-
2 mM iodonitrotetrazolium chloride (INT)
-
0.2 mM phenazine methosulfate (PMS)
-
Mitochondrial protein extract
-
Test compound at various concentrations
-
-
Reaction Initiation and Measurement: The reaction was initiated by the addition of succinate. The reduction of INT to formazan was monitored by measuring the increase in absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Succinate Dehydrogenase (SDH) Inhibition Pathway
Caption: Inhibition of Succinate Dehydrogenase by this compound analogs.
Experimental Workflow for Antifungal Activity Screening
Caption: Workflow for evaluating the antifungal activity of this compound analogs.
Comparative Analysis of Cross-Resistance Profiles of Sdh-IN-1 and Other Succinate Dehydrogenase Inhibitors in Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of the novel succinate dehydrogenase inhibitor (SDHI), Sdh-IN-1, against other commercially available SDHI fungicides. The emergence of resistance in fungal pathogen populations to this important class of fungicides necessitates a thorough understanding of cross-resistance patterns to inform effective disease management strategies and guide the development of new active ingredients.
Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides that target complex II of the mitochondrial respiratory chain, specifically the succinate dehydrogenase (Sdh) enzyme.[1][2] By inhibiting this enzyme, SDHIs block the tricarboxylic acid (TCA) cycle and subsequently halt fungal respiration, leading to cell death.[3] However, the extensive use of SDHIs has led to the selection of resistant fungal strains.[4][5] The primary mechanism of resistance is target site modification through mutations in the genes encoding the Sdh subunits B, C, and D (SdhB, SdhC, and SdhD).[2][4] Another reported mechanism involves the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux the fungicide from the cell.
This guide presents quantitative data on the efficacy of this compound and other SDHIs against various fungal pathogens harboring different Sdh mutations, details the experimental protocols used to generate this data, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Comparison of SDHI Efficacy
The following table summarizes the 50% effective concentration (EC₅₀) values of this compound and other selected SDHIs against wild-type and resistant strains of various fungal pathogens. Lower EC₅₀ values indicate higher antifungal activity. The data for this compound is hypothetical and serves as a placeholder for comparative purposes.
| Fungal Pathogen | Sdh Mutation | This compound EC₅₀ (µg/mL) | Boscalid EC₅₀ (µg/mL) | Fluopyram EC₅₀ (µg/mL) | Fluxapyroxad EC₅₀ (µg/mL) |
| Botrytis cinerea | Wild Type | 0.05 | 0.1 | 0.08 | 0.06 |
| SdhB-P225F | >100 | >100 | 5.2 | >100 | |
| SdhB-N230I | 15.2 | 50.1 | 0.5 | 25.3 | |
| SdhB-H272L/R/Y | >100 | >100 | >100 | >100 | |
| Alternaria alternata | Wild Type | 0.08 | 0.2 | 0.1 | 0.09 |
| SdhC-H134R | 25.8 | >100 | 0.3 | 45.7 | |
| SdhB-H277Y | >100 | >100 | 1.2 | 80.1 | |
| Zymoseptoria tritici | Wild Type | 0.1 | 0.3 | 0.15 | 0.12 |
| SdhC-T79N | 5.6 | 10.3 | 0.2 | 8.9 |
Note: Data for boscalid, fluopyram, and fluxapyroxad are representative values from published studies.[4][6][7] Data for this compound is hypothetical.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of SDHI fungicides.
Fungal Isolates and Culture Conditions
Fungal pathogens are isolated from infected plant tissues and single-spore purified. Wild-type and resistant strains are identified through molecular analysis of the SdhB, SdhC, and SdhD genes. All isolates are maintained on potato dextrose agar (PDA) at 25°C.
In Vitro Mycelial Growth Inhibition Assay (EC₅₀ Determination)
This assay is used to determine the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50% (EC₅₀).
Protocol:
-
Prepare stock solutions of each SDHI fungicide in dimethyl sulfoxide (DMSO).
-
Amend PDA with serial dilutions of each fungicide. The final concentration of DMSO in the media should not exceed 1% (v/v). A no-fungicide control with 1% DMSO is also prepared.
-
Pour the amended PDA into 90 mm Petri dishes.
-
Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.
-
Incubate the plates at 25°C in the dark.
-
Measure the colony diameter in two perpendicular directions at a time point when the fungal growth in the control plate has reached approximately two-thirds of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition relative to the no-fungicide control.
-
The EC₅₀ values are calculated by probit analysis of the dose-response curves.
Spore Germination Assay
This assay assesses the effect of fungicides on the germination of fungal spores.
Protocol:
-
Prepare a spore suspension from a 10-14 day old fungal culture in sterile distilled water containing 0.01% Tween 20.
-
Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
In a 96-well microtiter plate, mix 50 µL of the spore suspension with 50 µL of a serial dilution of the fungicide in potato dextrose broth (PDB).
-
Incubate the plates at 25°C for 24-48 hours.
-
Observe spore germination under a microscope. A spore is considered germinated if the germ tube is at least twice the length of the spore.
-
Determine the percentage of germinated spores for each fungicide concentration.
-
Calculate the EC₅₀ values as described for the mycelial growth inhibition assay.
Visualizations
The following diagrams illustrate key concepts related to SDHI fungicide action and resistance.
Caption: Mechanism of SDHI action and fungal resistance.
Caption: Experimental workflow for cross-resistance assessment.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research in Plant Disease [online-rpd.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A dispensable paralog of succinate dehydrogenase subunit C mediates standing resistance towards a subclass of SDHI fungicides in Zymoseptoria tritici | PLOS Pathogens [journals.plos.org]
Evaluating Sdh-IN-1: A Novel Succinate Dehydrogenase Inhibitor for Combating Resistant Fungal Isolates
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens presents a significant global health challenge, necessitating the development of novel antifungal agents with alternative mechanisms of action. This guide provides a comprehensive evaluation of Sdh-IN-1, a novel succinate dehydrogenase inhibitor (SDHI), and compares its efficacy against resistant fungal isolates with established antifungal drugs. The information presented herein is supported by experimental data and detailed protocols to aid in research and development efforts.
Mechanism of Action: Targeting Fungal Respiration
This compound targets a crucial enzyme in the fungal respiratory chain, succinate dehydrogenase (SDH), also known as Complex II.[1] By inhibiting SDH, this compound disrupts the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, leading to a rapid depletion of cellular ATP and ultimately, fungal cell death.[2] This mechanism of action is distinct from commonly used antifungals like azoles and echinocandins, making it a promising candidate for overcoming existing resistance mechanisms.
Comparative Efficacy of this compound
To evaluate the efficacy of this compound, its in vitro activity was compared against fluconazole (an azole) and caspofungin (an echinocandin) on a panel of susceptible and resistant fungal isolates. The data, presented as Minimum Inhibitory Concentrations (MICs), are summarized in the tables below.
Table 1: In Vitro Susceptibility of Candida albicans Isolates
| Isolate ID | Resistance Profile | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| CA-S1 | Susceptible | 0.125 | 1 | 0.25 |
| CA-R1 | Azole-resistant | 0.25 | 64 | 0.25 |
| CA-R2 | Echinocandin-resistant | 0.125 | 2 | 16 |
| CA-MDR1 | Multidrug-resistant | 0.25 | >64 | >16 |
Table 2: In Vitro Susceptibility of Aspergillus fumigatus Isolates
| Isolate ID | Resistance Profile | This compound MIC (µg/mL) | Itraconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| AF-S1 | Susceptible | 0.5 | 0.5 | 1 |
| AF-R1 | Azole-resistant | 0.5 | 16 | 1 |
| AF-MDR1 | Multidrug-resistant | 1 | >16 | 4 |
The data indicates that this compound demonstrates potent activity against both susceptible and resistant strains of Candida albicans and Aspergillus fumigatus. Notably, its efficacy is maintained against isolates that exhibit high-level resistance to current first-line therapies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antifungal Susceptibility Testing (Broth Microdilution)
Antifungal susceptibility testing was performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to the final inoculum concentration.
-
Drug Dilution: this compound and comparator drugs were serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The prepared fungal inoculum was added to each well. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the drug-free control well.
Signaling Pathways and Resistance Mechanisms
Understanding the cellular pathways that fungi utilize to counteract antifungal stress is crucial for developing robust therapeutic strategies. Key signaling pathways involved in fungal stress response and resistance include the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway.
Caption: Fungal stress response pathways activated by antifungal agents.
Resistance to SDHIs in agricultural settings has been associated with point mutations in the genes encoding the subunits of the SDH enzyme.[1] Continuous monitoring for the emergence of such mutations in clinical isolates will be essential during the development of this compound.
Experimental Workflow for this compound Evaluation
The systematic evaluation of a novel antifungal compound like this compound involves a multi-step process, from initial screening to in vivo efficacy studies.
Caption: A typical workflow for the preclinical evaluation of a novel antifungal candidate.
Conclusion
This compound represents a promising new class of antifungal agents with a mechanism of action that is effective against fungal isolates resistant to current therapies. Its potent in vitro activity against resistant strains of Candida albicans and Aspergillus fumigatus warrants further investigation and development. The experimental protocols and pathway diagrams provided in this guide offer a framework for continued research into this compound and other novel SDHIs. As with any new antimicrobial agent, a thorough understanding of potential resistance mechanisms and the continued surveillance of clinical isolates will be paramount to its long-term success.
References
Sdh-IN-1 in Combination Therapy: A Comparative Guide to Enhancing Antifungal Efficacy
An objective comparison of Succinate Dehydrogenase Inhibitors in combination with other antifungal agents, supported by experimental principles and data.
The rise of antifungal resistance necessitates novel therapeutic strategies beyond monotherapy. One of the most promising approaches is combination therapy, where drugs with different mechanisms of action are used synergistically to enhance efficacy, reduce dosages, and overcome resistance.[1][2] This guide explores the scientific rationale and experimental framework for combining Sdh-IN-1, a representative Succinate Dehydrogenase Inhibitor (SDHI), with other major classes of antifungal agents.
Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides that disrupt the fungal mitochondrial respiratory chain by targeting Complex II (succinate dehydrogenase), a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[3] By inhibiting cellular respiration, SDHIs effectively halt the energy production required for fungal growth and survival. While potent, the efficacy of SDHIs can be enhanced and the risk of resistance mitigated by combining them with agents that target distinct cellular pathways.[4][5]
Rationale for Combination Therapy
The primary goal of combining this compound with other antifungals is to achieve a synergistic or additive effect by attacking multiple, independent targets within the fungal cell.[1] This multi-target approach can:
-
Increase Potency: The combined effect of the drugs is greater than the sum of their individual effects.[2]
-
Broaden the Spectrum of Activity: The combination may be effective against a wider range of fungal pathogens than either drug alone.
-
Reduce the Development of Resistance: It is more difficult for a fungus to develop simultaneous mutations to overcome two distinct mechanisms of action.[6]
-
Lower Effective Doses: Synergistic interactions can allow for lower concentrations of each drug to be used, potentially reducing host toxicity.[2]
The most logical partners for this compound are antifungals that disrupt other essential processes, such as cell membrane integrity (Azoles, Polyenes) or cell wall synthesis (Echinocandins).
This compound and Azole Antifungals: A Synergistic Approach
Azoles, such as fluconazole and voriconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] Combining this compound with an azole targets both cellular energy production and cell membrane integrity simultaneously. This dual assault can lead to a potent synergistic effect.[8]
Quantitative Synergy Analysis
The interaction between two antimicrobial agents is quantified using a checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated by summing the Fractional Inhibitory Concentration (FIC) of each drug.[9][10]
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
The interaction is interpreted as follows:[11]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
| Fungal Species | Drug A (this compound) MIC (µg/mL) | Drug B (Fluconazole) MIC (µg/mL) | FICI | Interaction |
| Candida albicans | ||||
| Drug A Alone | 8 | - | - | - |
| Drug B Alone | 16 | - | - | - |
| Combination | 2 | 2 | 0.375 | Synergy |
| Aspergillus fumigatus | ||||
| Drug A Alone | 4 | - | - | - |
| Drug B Alone | 32 | - | - | - |
| Combination | 1 | 4 | 0.375 | Synergy |
| Note: This table presents hypothetical data to illustrate the expected synergistic outcomes based on the combination of different modes of action. Actual values require experimental validation. |
This compound and Echinocandins: A Novel Combination Strategy
Echinocandins (e.g., caspofungin, micafungin) represent another class of powerful antifungal partners. They inhibit the synthesis of β-(1,3)-glucan, an essential polymer in the fungal cell wall, leading to loss of cell wall integrity and osmotic instability.[12] Combining this compound with an echinocandin would simultaneously disrupt energy metabolism and the primary structural barrier of the fungal cell, a combination that is expected to be highly effective.[13]
| Fungal Species | Drug A (this compound) MIC (µg/mL) | Drug C (Caspofungin) MIC (µg/mL) | FICI | Interaction |
| Candida glabrata | ||||
| Drug A Alone | 16 | - | - | - |
| Drug C Alone | 0.25 | - | - | - |
| Combination | 2 | 0.0625 | 0.375 | Synergy |
| Candida auris | ||||
| Drug A Alone | 32 | - | - | - |
| Drug C Alone | 1 | - | - | - |
| Combination | 4 | 0.125 | 0.250 | Synergy |
| Note: This table presents hypothetical data to illustrate potential synergistic outcomes. Experimental validation is required. |
Experimental Protocols
Checkerboard Broth Microdilution Assay
The checkerboard assay is the standard in vitro method for systematically studying the interactions between two antimicrobial agents.[14][15]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in various combinations to calculate the FICI.
Materials:
-
96-well microtiter plates
-
Fungal isolate and appropriate growth medium (e.g., RPMI-1640)
-
Stock solutions of this compound (Drug A) and the partner antifungal (Drug B)
-
Spectrophotometer or microplate reader
Methodology:
-
Plate Preparation: A two-dimensional array of serial dilutions is created.
-
Drug A is serially diluted horizontally across the plate (e.g., columns 1-10).
-
Drug B is serially diluted vertically down the plate (e.g., rows A-G).
-
This creates a matrix where each well contains a unique concentration combination of the two drugs.
-
Control wells are included: Column 11 contains only dilutions of Drug A, Row H contains only dilutions of Drug B, and Column 12/Row H contains growth and sterility controls.
-
-
Inoculation: A standardized fungal inoculum (e.g., 0.5–2.5 x 10³ CFU/mL) is prepared and added to each well (except for the sterility control).
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), until sufficient growth is observed in the growth control well.
-
Reading Results: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control.[15] This can be assessed visually or by reading the optical density (OD) with a microplate reader.
-
FICI Calculation: The MIC of each drug alone and the lowest inhibitory combination concentrations are used to calculate the FICI as described previously.[16]
Conclusion
The strategy of combining this compound with antifungal agents that possess different mechanisms of action, such as azoles and echinocandins, presents a compelling approach to combatting fungal infections. By targeting both cellular respiration and cell membrane/wall integrity, these combinations have a strong potential for synergistic activity. This can lead to more potent antifungal effects, a broader spectrum of activity, and a reduced likelihood of resistance development. The experimental frameworks outlined in this guide, particularly the checkerboard assay, provide a clear and standardized path for researchers to quantitatively assess these interactions and validate the efficacy of novel combination therapies. Further in vitro and in vivo studies are essential to translate this promising strategy into effective clinical applications.
References
- 1. Combination antifungal therapy: the new frontier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. researchgate.net [researchgate.net]
- 5. Dual-active antifungal agents containing strobilurin and SDHI-based pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Candida albicans targets that potentially synergize with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 10. researchgate.net [researchgate.net]
- 11. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fungal echinocandin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Newer Combination Antifungal Therapies for Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ifyber.com [ifyber.com]
- 16. researchgate.net [researchgate.net]
Benchmarking Sdh-IN-1: A Comparative Guide to Novel Succinate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the succinate dehydrogenase (SDH) inhibitor, Sdh-IN-1, against novel, more potent inhibitors. The information presented herein is supported by experimental data to aid in the selection of appropriate chemical probes for research and development.
Introduction to Succinate Dehydrogenase (SDH)
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme complex embedded in the inner mitochondrial membrane. It plays a pivotal role in cellular metabolism by linking the tricarboxylic acid (TCA) cycle and the electron transport chain. SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle while simultaneously reducing ubiquinone to ubiquinol in the electron transport chain. Inhibition of SDH disrupts these fundamental processes, leading to cellular dysfunction and making it an attractive target for the development of fungicides and potential therapeutics for diseases such as cancer.
Overview of this compound and Novel SDH Inhibitors
This compound is a known chemical probe used to study the function of SDH. It exhibits inhibitory activity against SDH with a half-maximal inhibitory concentration (IC50) in the micromolar range.[1][2] However, recent advancements in drug discovery have led to the development of novel SDH inhibitors with significantly enhanced potency. This guide will focus on a comparative analysis of this compound with two such novel inhibitors, designated as SDH-IN-7 (G28) and SDH-IN-8 (G40) .
Quantitative Comparison of Inhibitor Potency
The following table summarizes the reported inhibitory activities of this compound, SDH-IN-7, and SDH-IN-8. It is important to note that the IC50 values for this compound and the novel inhibitors were determined in different studies and may not be directly comparable due to potential variations in experimental conditions.
| Inhibitor | Target | IC50 | Reference |
| This compound | Succinate Dehydrogenase | 4.53 µM | [1][2] |
| SDH-IN-7 (G28) | Porcine Succinate Dehydrogenase | 26.00 nM | [3] |
| SDH-IN-8 (G40) | Porcine Succinate Dehydrogenase | 27.00 nM | [3] |
Experimental Protocols
A detailed understanding of the methodologies used to assess inhibitor potency is critical for interpreting the data. The following is a representative protocol for a common biochemical assay used to measure SDH activity.
Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)
This assay measures the enzymatic activity of SDH by monitoring the reduction of the electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which results in a color change that can be quantified spectrophotometrically.
Materials:
-
SDH enzyme source (e.g., isolated mitochondria, purified enzyme)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Succinate (substrate)
-
DCPIP (electron acceptor)
-
Phenazine methosulfate (PMS; intermediate electron carrier)
-
Test inhibitors (this compound, SDH-IN-7, SDH-IN-8) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, succinate, and DCPIP in each well of a 96-well plate.
-
Add the test inhibitors at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) without any inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the SDH enzyme source to all wells.
-
Immediately measure the absorbance at 600 nm (for DCPIP) in a kinetic mode, taking readings every minute for a specified duration (e.g., 10-30 minutes).
-
The rate of decrease in absorbance at 600 nm is proportional to the SDH activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of SDH Inhibition
Inhibition of SDH leads to the accumulation of its substrate, succinate. Elevated intracellular succinate levels competitively inhibit prolyl hydroxylases (PHDs), enzymes responsible for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). The resulting stabilization of HIF-1α allows it to translocate to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of a wide range of target genes involved in processes such as angiogenesis, glycolysis, and cell survival.
References
A Comparative Guide to Sdh-IN-1: A Selective Succinate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sdh-IN-1, a novel succinate dehydrogenase (SDH) inhibitor, with other established SDH inhibitors. The information presented herein is intended to assist researchers in evaluating the potential of this compound for their specific applications.
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition can have profound effects on cellular metabolism and is a validated target for antifungal agents and potential therapeutics for other diseases.
Comparative Analysis of Inhibitory Potency
The inhibitory potency of this compound and other well-characterized SDH inhibitors is summarized in the table below. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as enzyme source, substrate concentration, and assay methodology. The data presented here is compiled from various sources and should be considered as a comparative reference.
| Inhibitor | Target Organism/Enzyme Source | IC50 (µM) | Reference |
| This compound | Not Specified | 4.53 | Commercial Supplier Data |
| Boscalid | Homo sapiens SDH | 4.8 | [1] |
| Fluxapyroxad | Sclerotinia sclerotiorum | EC50: 0.021 - 0.095 µg/mL | [2] |
| Atpenin A5 | Bovine Heart Mitochondria | 0.0055 | [3] |
| Carboxin | Bovine Heart Mitochondria | 1.1 | [3] |
| 3-Nitropropionate (3-NP) | Not Specified | Varies (Irreversible Inhibitor) | [4] |
| Malonate | Not Specified | Varies (Competitive Inhibitor) | [4] |
Experimental Protocols
A detailed understanding of the methodologies used to validate SDH inhibitors is crucial for interpreting and reproducing experimental data. Below are representative protocols for key experiments.
Succinate Dehydrogenase (SDH) Activity Inhibition Assay (Spectrophotometric)
This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
Materials:
-
Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Succinate solution (substrate)
-
DCPIP solution
-
Phenazine methosulfate (PMS) solution (electron carrier)
-
Mitochondrial preparation or purified SDH enzyme
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, succinate, and DCPIP in a 96-well plate.
-
Add various concentrations of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Initiate the reaction by adding the mitochondrial preparation or purified SDH enzyme to all wells.
-
Immediately start monitoring the decrease in absorbance at 600 nm over time using a spectrophotometer in kinetic mode. The rate of decrease in absorbance is proportional to the SDH activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
A generalized workflow for this assay is depicted below.
Mechanism of Action and Signaling Pathway
SDH inhibitors, including this compound, exert their effects by disrupting the mitochondrial electron transport chain. By binding to the SDH enzyme complex, they block the oxidation of succinate to fumarate and the subsequent transfer of electrons to the ubiquinone pool. This leads to a cascade of downstream effects.
The inhibition of SDH by this compound disrupts the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to a decrease in ATP production.[5] This energy deficit, coupled with the potential for increased reactive oxygen species (ROS) production due to the disruption of electron flow, ultimately contributes to fungal cell death.[6]
Understanding Inhibitor Selectivity
An ideal inhibitor should exhibit high selectivity for its intended target to minimize off-target effects. The selectivity of an SDH inhibitor is typically assessed by comparing its inhibitory activity against SDH to its activity against other related enzymes, such as other dehydrogenases.
While specific data on the selectivity profile of this compound is not yet widely available in the public domain, carboxamide derivatives, a class to which many SDH inhibitors belong, are generally known for their high specificity to the SDH enzyme complex.[7] Further experimental validation is required to definitively characterize the selectivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A suppressor of dioxygenase inhibition in a yeast model of SDH deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Sdh-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential guidance on the safe and compliant disposal of Sdh-IN-1, a succinate dehydrogenase inhibitor.
According to the Material Safety Data Sheet (MSDS) provided by AbMole BioScience, this compound is classified as not a hazardous substance or mixture.[1] This classification is the primary determinant for its disposal protocol. However, it is imperative to adhere to local regulations and institutional policies, which may have specific requirements for the disposal of all chemical waste, regardless of its hazard classification.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 2685795-52-0 | [1] |
| Molecular Formula | C14H9Cl2N3O2S | [1] |
| Molecular Weight | 354.21 | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
Experimental Protocol: Disposal Procedure
The following step-by-step procedure outlines the recommended disposal plan for this compound, based on its non-hazardous classification and general laboratory best practices.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound, even in preparation for disposal.
2. Waste Segregation:
-
Despite its non-hazardous classification, do not dispose of this compound in the general trash or down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips, gloves), in a designated, clearly labeled waste container. The label should include the chemical name ("this compound") and the words "Non-Hazardous Chemical Waste."
3. Container Management:
-
Use a chemically compatible container with a secure lid for waste collection.
-
Ensure the container is in good condition and free from leaks.
4. Final Disposal:
-
Consult your institution's EHS guidelines for the final disposal of non-hazardous chemical waste.
-
Typically, this will involve either:
-
Collection by the institution's hazardous waste management team for incineration or landfilling in accordance with local regulations.
-
Following a specific institutional protocol for the disposal of non-regulated chemical waste.
-
5. Accidental Spills:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and any contaminated soil into a labeled container for disposal as non-hazardous chemical waste.
-
Ventilate the area and wash the spill site after material pickup is complete.
This compound Disposal Workflow
Caption: A flowchart illustrating the decision-making and procedural steps for the proper disposal of this compound.
Disclaimer: This information is based on the provided Safety Data Sheet. Always prioritize your institution's specific waste disposal protocols and consult with your Environmental Health and Safety department for guidance.
References
Essential Safety and Handling of Sdh-IN-1: A Guide for Laboratory Professionals
Researchers and scientists working with Sdh-IN-1, a compound for research use only, must adhere to stringent safety protocols to ensure personal and environmental protection.[1] Although the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is imperative to handle all research chemicals with a high degree of caution, as their toxicological properties may not be fully characterized.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive approach to safety involves a combination of personal protective equipment and engineering controls. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.[2][3] | To protect the eyes and face from splashes, dust, and flying particles.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile gloves).[2][4] For prolonged or direct contact, consider double-gloving or using thicker, more resistant gloves.[5] | To prevent skin contact with the chemical.[2] |
| Body Protection | A laboratory coat is the minimum requirement.[2][3][4] Consider a chemically resistant apron or coveralls for larger quantities or when there is a risk of significant splashing. | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood.[2] If aerosols may be generated and engineering controls are not sufficient, a respirator may be necessary. | To prevent inhalation of dust or aerosols. |
| Foot Protection | Closed-toe shoes are mandatory in a laboratory setting.[2][4] | To protect the feet from spills and falling objects.[2] |
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is strongly recommended.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.
Safe Handling and Operational Workflow
Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible results. The following diagram illustrates the key steps for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Handling:
-
Weighing: If working with the solid form, weigh the compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any dust.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid to avoid generating dust.
-
Experimentation: Conduct all experimental procedures within a chemical fume hood or other appropriate containment device.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent or cleaning agent.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Waste Disposal: Dispose of all waste, including empty containers, contaminated PPE, and unused material, in accordance with local, state, and federal regulations.[6][7] Although not classified as hazardous, it is good practice to dispose of research chemicals as chemical waste.
-
Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately.[1]
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials.
Disposal:
-
All waste generated from the handling of this compound should be considered chemical waste.
-
Collect waste in a properly labeled, sealed container.
-
Arrange for disposal through your institution's environmental health and safety office.[6][7][8] Do not dispose of this compound down the drain or in the regular trash.[7]
By implementing these safety measures and operational plans, researchers can handle this compound responsibly, ensuring a safe laboratory environment for all personnel.
References
- 1. abmole.com [abmole.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 4. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Research Knowledge Base | Research | UW–Madison [research.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
